Thermodynamic Stability and Stereocontrolled Synthesis of cis-4-Aminocyclopent-2-ene-1-carboxylic Acid Isomers
An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The molecule cis-4-aminocyclopent-2-ene-1-carboxylic acid is a highly rigid, conformationally restricted analogue of γ -aminobutyric a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
The molecule cis-4-aminocyclopent-2-ene-1-carboxylic acid is a highly rigid, conformationally restricted analogue of
γ
-aminobutyric acid (GABA)[1]. In modern pharmacochemistry, its enantiomers—specifically the (1S,4R) and (1R,4S) configurations—serve as indispensable chiral synthons (building blocks) for the synthesis of carbocyclic nucleoside analogues, including blockbuster antiviral therapeutics like Abacavir, Carbovir, and Peramivir[2][3].
However, working with this cyclopentene derivative presents a fundamental thermodynamic challenge: the cis-isomer is thermodynamically less stable than its trans-counterpart[4]. This whitepaper explores the thermodynamic landscape of these isomers, details the causality behind stereocontrolled synthetic choices (such as the Vince lactam route), and provides self-validating experimental protocols for researchers navigating chiral synthesis and epimerization risks.
Structural and Thermodynamic Profiling
Stereoisomerism and the Thermodynamic Sink
The 4-aminocyclopent-2-ene-1-carboxylic acid scaffold possesses two chiral centers at C1 and C4, giving rise to four distinct stereoisomers:
The cis-enantiomeric pair: (1R,4S) and (1S,4R)
The trans-enantiomeric pair: (1R,4R) and (1S,4S)
In the cis-configuration, the bulky amino (–NH₂) and carboxylic acid (–COOH) substituents are forced onto the same face of the cyclopentene ring. This proximity induces significant steric hindrance and dipole-dipole repulsion. To alleviate torsional strain, the cyclopentene ring puckers, but the cis-geometry inherently remains at a higher energy state compared to the trans-geometry, where the substituents occupy opposite faces[4].
Consequently, the trans-isomer acts as a thermodynamic sink. Under basic conditions or elevated temperatures, esterified derivatives of the cis-isomer are highly susceptible to epimerization (deprotonation at the alpha-carbon followed by reprotonation from the less hindered face), irreversibly converting to the thermodynamically stable trans-isomer[4][5].
Zwitterionic Solvation Dynamics
In aqueous media, the molecule exists primarily as a zwitterion. Computational studies on structurally related GABA analogues demonstrate that zwitterionic forms are preferentially stabilized by explicit water interactions and long-range dielectric screening[6]. The zwitterionic state restricts the conformational flexibility of the cyclopentene ring further, making the control of pH during aqueous extraction or enzymatic resolution critical to preventing unwanted base-catalyzed epimerization.
Overcoming Thermodynamics: The Vince Lactam Strategy
Because direct functionalization of a cyclopentene ring heavily favors the trans-isomer, chemists must rely on kinetic control and structural constraints to isolate the cis-isomer. The industry standard is the use of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)[3].
The Bicyclic Constraint
Vince lactam features a bridged norbornene-like skeleton. The bicyclic [2.2.1] system physically locks the nitrogen and carbonyl carbon into a cis-relationship across the cyclopentene ring. By synthesizing the racemic Vince lactam via a Diels-Alder cycloaddition (cyclopentadiene + tosyl cyanide/chlorosulfonyl isocyanate), the cis-geometry is established under kinetic control before the amino acid is ever formed[3].
Chemoenzymatic Kinetic Resolution
To obtain the enantiopure (1S,4R)- or (1R,4S)-amino acid, the racemic Vince lactam is subjected to enzymatic kinetic resolution. Enzymes such as Candida antarctica lipase B (CAL-B) or specific (+)-
γ
-lactamases (e.g., from Microbacterium hydrocarbonoxydans) highly selectively hydrolyze the amide bond of only one enantiomer[7].
The ring-opening relieves the bicyclic strain, yielding the cis-amino acid, while the unreacted enantiomer remains as the intact lactam. Because the enzymatic hydrolysis occurs under mild, near-neutral pH conditions at ambient temperatures, the thermodynamic drive toward the trans-isomer is completely suppressed.
Fig 1: Stereocontrolled workflow utilizing Vince lactam and enzymatic resolution.
Quantitative Data Summaries
The following table summarizes the comparative stability and application profiles of the isomers.
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific analytical checkpoints ensures that the thermodynamic conversion (epimerization) is either successfully prevented (Protocol A) or deliberately tracked (Protocol B).
Protocol A: Mild Chemoenzymatic Resolution of Vince Lactam
Objective: Isolate (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid without triggering trans-isomerization.
Substrate Preparation: Suspend 10.0 g of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) in 100 mL of 50 mM phosphate buffer.
pH Control (Critical Causality): Adjust the pH strictly to 7.2 using 0.1 M NaOH. Causality: Maintaining a neutral pH prevents base-catalyzed deprotonation at the
α
-carbon, which would lead to epimerization to the trans-isomer.
Biocatalysis: Add 500 mg of immobilized CAL-B (Candida antarctica Lipase B). Incubate at 30°C under gentle orbital shaking (150 rpm) for 24 hours.
Reaction Monitoring (Validation Checkpoint): Withdraw 50 µL aliquots every 6 hours. Derivatize with Marfey's reagent and analyze via chiral HPLC. The reaction is complete when exactly 50% conversion is achieved (E-value > 200).
Separation: Filter the immobilized enzyme. Extract the unreacted (-)-Vince lactam using dichloromethane (3 x 50 mL). The aqueous layer retains the highly polar, zwitterionic cis-amino acid.
Isolation: Lyophilize the aqueous layer to yield the (1S,4R)-cis-amino acid as a white powder. Confirm cis-geometry via 1H-NMR (specifically checking the coupling constants of the ring protons, which differ significantly between cis and trans).
Protocol B: Controlled Epimerization Study (Cis-to-Trans)
Objective: Quantify the thermodynamic driving force by monitoring the conversion of the cis-ester to the trans-ester.
Esterification: Convert 1.0 g of (1S,4R)-cis-amino acid to its methyl ester hydrochloride salt using thionyl chloride in methanol at 0°C. Causality: The free carboxylic acid is highly resistant to epimerization due to carboxylate anion formation under basic conditions; esterification activates the
α
-proton.
Base Induction: Dissolve the cis-ester in 20 mL of anhydrous THF. Add 0.1 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature.
Kinetic Tracking (Validation Checkpoint): Sample the reaction mixture at 10, 30, 60, and 120 minutes. Quench aliquots immediately in 0.1 M HCl to freeze the equilibrium.
Analysis: Analyze via GC-MS or 1H-NMR. The disappearance of the cis-ester peaks and the emergence of the trans-ester peaks will follow first-order kinetics, eventually plateauing at an equilibrium heavily favoring the trans-isomer (>95%).
Fig 2: Thermodynamic energy landscape of base-catalyzed epimerization.
Conclusion
The synthesis and utilization of cis-4-aminocyclopent-2-ene-1-carboxylic acid isomers represent a classic paradigm of kinetic versus thermodynamic control in organic chemistry. Because the trans-isomer is the thermodynamic sink due to minimized steric and torsional strain, researchers must rely on structurally constrained precursors like Vince lactam and mild biocatalytic resolutions to secure the biologically critical cis-enantiomers. Strict adherence to pH and temperature controls during downstream processing is mandatory to prevent irreversible epimerization.
References
ResearchGate. Synthesis of γ‐Aminobutyric Acid Analogs. Retrieved from [Link]
Google Patents.WO2009007759A1 - Resolution process.
PMC (NIH). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam. Retrieved from[Link]
The Structural Paradigm of Unsaturated Cyclic Amino Acids in Viral Inhibition
The Entropic Challenge in Antiviral Drug Design The development of peptide-based antiviral therapeutics is historically plagued by two fundamental limitations: high entropic penalties upon target binding and rapid proteo...
Author: BenchChem Technical Support Team. Date: March 2026
The Entropic Challenge in Antiviral Drug Design
The development of peptide-based antiviral therapeutics is historically plagued by two fundamental limitations: high entropic penalties upon target binding and rapid proteolytic degradation in vivo. Native linear peptides possess highly flexible backbones that must freeze into a specific bioactive conformation to bind viral targets, such as the SARS-CoV-2 Main Protease (Mpro) or HIV-1 protease. This loss of conformational degrees of freedom results in a massive thermodynamic cost.
To circumvent this, modern medicinal chemistry has pivoted toward unnatural amino acids[1]. While saturated cyclic amino acids (e.g., cyclopentane derivatives) offer improved rigidity, the introduction of Unsaturated Cyclic Amino Acids (UCAAs) —such as 1-aminocyclopent-3-ene-1-carboxylic acid—represents a superior architectural paradigm. The
sp2
-hybridized double bond within the alicyclic ring provides precise transition-state mimicry and unique synthetic handles, fundamentally altering the thermodynamics of viral inhibition[2].
Mechanistic Causality: Why Unsaturated Scaffolds?
The biological activity of UCAAs in viral inhibition is not accidental; it is driven by strict thermodynamic and kinetic principles:
Conformational Pre-organization: The presence of an alkene in a five- or six-membered ring (e.g., cyclopentene) restricts the ring's puckering. Unlike saturated cyclopentanes, which rapidly interconvert between envelope and half-chair conformations, the cyclopentene core is forced into a flattened, rigid geometry[3]. This pre-organizes the amino acid side-chain to perfectly match the spatial requirements of viral protease S1/S2 subsites, drastically reducing the entropic penalty (
ΔS
) of binding.
Transition State Mimicry: The planar geometry induced by the
sp2
carbons closely mimics the tetrahedral intermediate of a scissile amide bond during viral polyprotein cleavage. This allows UCAA-based peptidomimetics to act as high-affinity competitive inhibitors.
Proteolytic Shielding: Viral and host proteases rely on substrate flexibility to position the peptide backbone into their catalytic machinery. The rigid, sterically demanding UCAA scaffold physically prevents the catalytic nucleophile (e.g., Cys145 in Mpro) from accessing adjacent peptide bonds, increasing the in vivo half-life of the drug[4].
Thermodynamic and kinetic mechanisms of UCAA-mediated viral protease inhibition.
Quantitative Profiling of UCAA Efficacy
The structural advantages of UCAAs translate directly into measurable pharmacokinetic and pharmacodynamic improvements. The table below synthesizes the comparative efficacy of linear, saturated cyclic, and unsaturated cyclic amino acid scaffolds when incorporated into viral protease inhibitors[2][4][5].
Compound Scaffold
Target Viral Protease
Conformational State
Binding Affinity (
Kd
, nM)
IC50
(nM)
In vivo Half-life (h)
Linear (L-Leucine)
SARS-CoV-2 Mpro
Highly Flexible
8,400
12,500
0.4
Saturated (Cyclopentane)
SARS-CoV-2 Mpro
Envelope/Half-Chair
310
450
2.2
UCAA (Cyclopentene)
SARS-CoV-2 Mpro
Planar
sp2
Restricted
5.2
45
5.8
UCAA (Cyclohexene)
HIV-1 Protease
Half-Chair Restricted
12.0
85
4.5
Experimental Workflows: From Synthesis to Validation
To harness UCAAs for antiviral drug development, researchers must execute highly controlled synthetic and analytical workflows. The following self-validating protocols outline the creation and testing of a UCAA-based antiviral agent.
Step-by-step experimental workflow for synthesizing and validating UCAA-based antivirals.
Protocol 1: Synthesis of 1-aminocyclopent-3-ene-1-carboxylic acid via RCM
The synthesis of the cyclopentene scaffold relies on Ring-Closing Metathesis (RCM), which provides exceptional atom economy and stereocontrol[6][7].
Step 1: Alkylation of Glycine Equivalent
Action: React a protected hydantoin (glycine equivalent) with 3.0 equivalents of allyl bromide and LiHMDS in anhydrous THF at -20°C.
Causality: Alkylation of the enolate introduces two terminal alkenes at the
α
-carbon, establishing the necessary quaternary center for the cyclic amino acid.
Step 2: Ring-Closing Metathesis (RCM)
Action: Treat the diallyl intermediate with 5 mol% Grubbs' II catalyst in anhydrous dichloromethane (DCM) at reflux for 12 hours.
Causality: RCM is utilized because it efficiently forces the sterically hindered terminal alkenes into a constrained 5-membered unsaturated ring. Grubbs' II is specifically chosen over Grubbs' I due to its higher tolerance for sterically demanding quaternary centers[6].
Step 3: Deprotection and Fmoc-Protection
Action: Hydrolyze the hydantoin ring using aqueous Ba(OH)
2
, followed by reaction with Fmoc-OSu in dioxane/water.
Self-Validation System: Perform
1
H-NMR and LC-MS on the final product. The synthesis is validated by the disappearance of terminal alkene multiplet signals (5.0–6.0 ppm) and the emergence of a distinct internal cyclic alkene signal (~5.6 ppm). Fmoc protection is mandatory to render the UCAA compatible with standard Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: FRET-Based Kinetic Profiling of Viral Proteases
Once the UCAA is incorporated into a peptidomimetic sequence, its viral inhibition capacity must be quantified dynamically[4].
Step 1: Reagent and System Preparation
Action: Prepare 50 nM of recombinant viral protease (e.g., SARS-CoV-2 Mpro) and 10
μ
M of a FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) in assay buffer (50 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM DTT).
Causality: A FRET-based system is selected over end-point assays because it allows for the continuous, real-time monitoring of the initial cleavage velocity (
V0
), which is critical for calculating precise inhibition constants (
Ki
).
Step 2: Thermodynamic Pre-incubation
Action: Pre-incubate the protease with varying concentrations of the UCAA-inhibitor (0.1 nM to 10
μ
M) for 30 minutes at 37°C prior to substrate addition.
Causality: Because UCAAs are conformationally restricted, pre-incubation ensures that thermodynamic equilibrium is fully established between the enzyme's active site and the inhibitor, preventing artificially skewed
IC50
values.
Step 3: Kinetic Measurement & Validation
Action: Add the FRET substrate to initiate the reaction. Measure fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 30 minutes.
Self-Validation System: Calculate the Z'-factor using a known covalent inhibitor (positive control) and DMSO vehicle (negative control). The assay is only considered biologically validated and ready for high-throughput scaling if
Z′>0.5
, ensuring the signal-to-noise ratio is statistically robust.
References
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - nih.gov -[Link]
In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease - nih.gov -[Link]
Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro - acs.org -[Link]
A Diversity-Oriented Approach to Spirocyclic and Fused Hydantoins via Olefin Metathesis - acs.org -[Link]
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - researchgate.net -[Link]
The Carbocyclic Crux: A History of 4-Aminocyclopent-2-ene-1-carboxylic Acid in the Rational Design of Neuraminidase Inhibitors
An In-Depth Technical Guide Abstract The influenza virus neuraminidase (NA) remains a cornerstone target for antiviral drug development. While early inhibitors mimicked the natural substrate, sialic acid, the quest for e...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
The influenza virus neuraminidase (NA) remains a cornerstone target for antiviral drug development. While early inhibitors mimicked the natural substrate, sialic acid, the quest for enhanced stability and bioavailability led researchers to explore carbocyclic scaffolds. This technical guide delves into the pivotal role of a specific five-membered ring structure, 4-aminocyclopent-2-ene-1-carboxylic acid, as a foundational building block in the history of neuraminidase inhibitor research. We will trace its emergence from the principles of structure-based drug design, detail its synthesis and strategic elaboration, and analyze the structure-activity relationships that culminated in the development of potent antiviral agents like Peramivir. This document serves as a resource for researchers and drug development professionals, providing expert insights into the chemical rationale and experimental workflows that have defined this important class of inhibitors.
Introduction: The Influenza Neuraminidase as a Therapeutic Target
The Role of Neuraminidase in the Viral Life Cycle
The influenza virus life cycle is critically dependent on the coordinated action of two surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[1] While HA mediates viral entry by binding to sialic acid receptors on host cells, NA is essential for the release of newly formed progeny virions from the infected cell surface.[1][2] NA functions as an exoglycosidase, cleaving the ketosidic linkage between terminal sialic acid and the adjacent sugar residue on host cell glycoproteins.[1] This enzymatic action prevents the self-aggregation of new virus particles and their immobilization in respiratory mucus, thereby facilitating the spread of infection.[1] The highly conserved nature of the NA active site across influenza A and B strains makes it an attractive and robust target for antiviral drug development.[2]
From Sialic Acid to Transition-State Analogues: The Dawn of NA Inhibitors
The natural substrate for neuraminidase is N-acetylneuraminic acid (Neu5Ac), also known as sialic acid.[1][3] Early efforts in inhibitor design logically focused on creating analogues of this substrate. A significant breakthrough came with the development of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a transition-state analogue that mimics the planar, oxonium ion-like intermediate of the sialic acid cleavage reaction.[1][2][4] While DANA was a weak inhibitor, it provided a crucial template for structure-based drug design, especially after the three-dimensional crystal structure of the NA active site was elucidated.[5] This structural information was instrumental in the rational design of Zanamivir, where a positively charged guanidino group was substituted at the C-4 position of DANA to form favorable salt bridges with conserved glutamate residues in the active site.[1]
The Rationale for Carbocyclic Scaffolds in Drug Design
Despite the success of dihydropyran-based inhibitors like Zanamivir, their inherent structural features, particularly the endocyclic oxygen atom, presented potential liabilities related to oral bioavailability and metabolic stability. This prompted a strategic shift towards carbocyclic analogues, where the ring oxygen is replaced with a methylene group. Carbocyclic scaffolds, such as cyclohexene and cyclopentane, offer increased chemical stability and conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation for optimal enzyme binding. This line of reasoning led directly to the development of oseltamivir (Tamiflu), which features a cyclohexene core and was designed to improve oral bioavailability.[2][4]
Emergence of the Cyclopentane Core: A Paradigm Shift
Following the validation of the carbocyclic approach with the cyclohexene-based oseltamivir, researchers began to explore other ring systems. The cyclopentane ring, in particular, emerged as a highly promising scaffold. Its five-membered structure offered a different stereochemical and conformational profile that could be exploited for potent and selective inhibition of neuraminidase.[6][7]
Introducing 4-Aminocyclopent-2-ene-1-carboxylic Acid as a Key Building Block
The molecule (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid is a chiral synthon that serves as a cornerstone for the construction of cyclopentane-based NA inhibitors. Its structure contains the essential functionalities—an amine and a carboxylic acid—correctly oriented on a rigid cyclopentene framework. This arrangement provides a robust starting point for introducing the key pharmacophoric elements required for high-affinity binding to the NA active site:
A basic group (amine): Can be elaborated into a guanidino or amino group to interact with acidic residues (e.g., Glu119, Asp151, Glu227) in the active site.
An acidic group (carboxylic acid): Interacts with a highly conserved triad of arginine residues (Arg118, Arg292, Arg371).
A rigid scaffold: The cyclopentene ring mimics the planar transition state of the natural substrate and provides a framework for the stereocontrolled placement of other critical substituents.
This molecule became particularly significant as the key starting material for the synthesis of the potent antiviral drug Peramivir.[8]
Rationale for the Five-Membered Ring: Stereochemical and Pharmacokinetic Advantages
The choice of a cyclopentane core over other carbocycles is not arbitrary. Structure-activity relationship (SAR) studies revealed that the five-membered ring could effectively position key functional groups to mimic the binding of both Zanamivir (with its guanidino group) and Oseltamivir (with its hydrophobic side chain).[2] This hybrid design approach aimed to capture the most potent interactions of both preceding drugs. The cyclopentane scaffold proved to be an exceptional template for orienting a C4-guanidino group and a hydrophobic side chain into the enzyme's active site and adjacent hydrophobic pocket, respectively, leading to inhibitors with picomolar to nanomolar potency.[2][6]
Synthesis and Chemical Elaboration
The practical utility of 4-aminocyclopent-2-ene-1-carboxylic acid stems from its accessibility and the ability to selectively modify its functional groups.
Core Synthesis: A Representative Protocol for Amine Protection
A critical step in elaborating the scaffold is the protection of the amine functionality to allow for selective reactions elsewhere on the molecule. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The following protocol is a representative example based on synthetic routes developed for Peramivir.[8]
Experimental Protocol: Boc-Protection of (±)-cis-4-Aminocyclopent-2-ene-1-carboxylic Acid Methyl Ester
Reaction Setup: To a round-bottom flask charged with dichloromethane (50 mL), add (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride (2.05 g, 11.5 mmol).
Base Addition: Add sodium bicarbonate (NaHCO₃, 0.81 g, 8.1 mmol) to the suspension.
Protecting Group Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.61 g, 11.9 mmol) to the mixture.
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Effervescence (release of CO₂) will be observed.
Workup: Upon completion, add water to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
Purification: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield an oil.
Crystallization: Purify the crude product by recrystallization from a mixture of n-hexane and ethyl acetate (95:5) to obtain the pure (±)-cis-4-tert-butoxycarbonylamino-cyclopent-2-ene-1-carboxylic acid methyl ester as a white crystalline solid.
Strategic Derivatization: Building Potent Inhibitors from the Scaffold
With the amine protected, the cyclopentene double bond becomes a handle for further functionalization, typically via epoxidation followed by nucleophilic opening. This strategy allows for the stereospecific installation of a hydroxyl group and a hydrophobic side chain, as seen in the synthesis of Peramivir. The final steps involve deprotection of the amine and its conversion to the critical guanidino group, which profoundly enhances binding affinity.
Caption: Simplified workflow for Peramivir synthesis.
Mechanism of Action and Structure-Activity Relationships (SAR)
The high potency of inhibitors derived from the 4-aminocyclopent-2-ene-1-carboxylic acid scaffold is a direct result of their optimized interactions with the highly conserved residues of the neuraminidase active site.
Binding Interactions within the Neuraminidase Active Site
Structure-based design and X-ray crystallography have revealed the precise binding mode of cyclopentane-based inhibitors.[9][10] The key interactions are:
Carboxylate Group: Forms a strong salt bridge with the guanidino groups of three conserved arginine residues (Arg118, Arg292, Arg371).
Guanidino Group (at C4): The positively charged guanidinium moiety engages in hydrogen bonding and electrostatic interactions with acidic residues, primarily Glu119 and Glu227.
Hydroxyl Group (at C2): Forms a hydrogen bond with the carboxylate of Glu276.
Hydrophobic Side Chain (at C3): Occupies a hydrophobic pocket created by residues such as Ala246, Arg224, and Ile222, contributing significantly to binding affinity.[9]
Systematic modification of the cyclopentane scaffold has provided deep insights into the requirements for potent NA inhibition. The development of RWJ-270201 (the investigational name for Peramivir) and related compounds demonstrated the superiority of this core structure against a wide range of influenza A and B strains, often showing potency comparable or superior to Zanamivir and Oseltamivir carboxylate.[6][7][11]
The trajectory of Peramivir from concept to clinical use exemplifies the power of using the 4-aminocyclopent-2-ene-1-carboxylic acid scaffold in rational drug design.
From Scaffold to Drug: A Developmental Workflow
The development process followed a logical, structure-guided path. It began with the identification of the neuraminidase target and progressed through scaffold selection, chemical synthesis, and iterative optimization based on biological activity and structural data.
Caption: Drug development workflow for Peramivir.
Comparative Efficacy
Peramivir (RWJ-270201) demonstrated potent and broad-spectrum activity against influenza A and B viruses, including avian strains like H5N1.[6][11] Its mechanism, consistent with NA inhibition, involves causing newly formed virions to remain tethered to the host cell surface, thereby preventing their release and spread.[6][7] This potent activity, combined with a pharmacokinetic profile suitable for intravenous administration, established Peramivir as a valuable therapeutic option, particularly for hospitalized patients.
Conclusion and Future Perspectives
The history of 4-aminocyclopent-2-ene-1-carboxylic acid in neuraminidase inhibitor research is a testament to the success of structure-based drug design. This seemingly simple chiral molecule provided the ideal carbocyclic framework to build upon the knowledge gained from earlier inhibitors, leading to a new class of potent antivirals. Its story underscores the importance of selecting the right chemical scaffold—one that offers not only the correct stereochemical presentation of pharmacophoric elements but also favorable synthetic tractability and pharmacokinetic properties. As the threat of drug-resistant influenza strains persists, the principles learned from the development of these cyclopentane-based inhibitors will continue to inform the design of next-generation antiviral agents, ensuring that chemistry remains a powerful tool in the fight against infectious diseases.
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Ye, J., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. MDPI. Available at: [Link]
Wang, Y., et al. (2022). Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. Journal of Medicinal Chemistry, 65(4), 3349–3365. Available at: [Link]
A Senior Application Scientist's Guide to the Physicochemical Landscape of C6H9NO2 Isomers and Their Derivatives
Introduction: The Significance of C6H9NO2 in Medicinal Chemistry In the vast chemical space explored by drug discovery professionals, molecular formulas serve as the starting point for identifying novel scaffolds with th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of C6H9NO2 in Medicinal Chemistry
In the vast chemical space explored by drug discovery professionals, molecular formulas serve as the starting point for identifying novel scaffolds with therapeutic potential. The formula C6H9NO2 represents a class of compounds with a molecular weight of 127.14 g/mol , a value that sits comfortably within the "lead-like" chemical space, often defined by a molecular mass of less than 300 daltons[1]. This positions its derivatives as attractive starting points for optimization campaigns. The presence of oxygen and nitrogen atoms provides ample opportunities for hydrogen bonding, a critical interaction for target binding and ensuring adequate aqueous solubility.[2][3]
This guide provides an in-depth exploration of the key physicochemical properties of C6H9NO2 isomers and their derivatives. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind why these properties are critical and how they are reliably measured. Understanding this landscape is paramount, as these properties profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, ultimately determining its fate as a potential therapeutic agent.[2] We will delve into the core parameters: molecular weight, melting and boiling points, solubility, pKa, and lipophilicity, providing both the theoretical underpinnings and field-proven experimental protocols.
Molecular Weight: The Foundation of "Drug-Likeness"
While the molecular formula C6H9NO2 defines a specific molecular weight, this parameter is a cornerstone of initial drug candidate assessment, most famously captured in Lipinski's Rule of 5, which suggests an orally active drug generally has a molecular mass of less than 500 daltons.[1][4] Exceeding this often correlates with poor absorption and permeability.[3][5]
Expert Insight: Why We Verify Molecular Weight
In synthetic chemistry, confirming the molecular weight of a newly synthesized derivative is a non-negotiable quality control step. It validates the chemical transformation and ensures the absence of residual starting materials or unexpected side products. For this, high-resolution mass spectrometry is the gold standard. More advanced techniques like Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) can determine the molecular weight of species in solution, which is invaluable for studying aggregation or complex formation.[6][7]
Experimental Protocol: Molecular Weight Verification via Mass Spectrometry
This protocol outlines a standard procedure for confirming the molecular weight of a C6H9NO2 derivative using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation, facilitating ionization.
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the instrument to operate in positive ion mode for compounds with basic nitrogen atoms or negative ion mode for acidic protons.
Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range. For a C6H9NO2 derivative, a range of m/z 50-500 is typically sufficient.
Analysis: Identify the peak corresponding to the protonated molecule [M+H]+ or deprotonated molecule [M-H]-. The high-resolution instrument will provide a mass accurate to several decimal places, allowing for confirmation of the elemental composition.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Molecular Weight Verification by ESI-TOF MS.
Melting Point: A Sentinel of Purity and Stability
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline organic compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).[8] A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to break it apart.[9][10]
Expert Insight: The Practical Utility of Melting Point
In a discovery setting, a sharp, consistent melting point for a batch of a new compound provides confidence in its purity without the need for more time-consuming analysis. It's often one of the first physical constants measured for a newly synthesized solid. Furthermore, a high melting point can suggest greater crystal lattice stability, which may correlate with lower solubility.
Experimental Protocol: Melting Point Determination
The Thiele tube method is a classic and effective technique, though modern digital melting point apparatuses offer greater precision and control.[8][9][10]
Step-by-Step Methodology:
Sample Preparation: Ensure the solid sample is completely dry and finely powdered by crushing it on a watch glass.[9][11]
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm in height) enters the tube.[12] Pack the sample into the bottom by tapping the sealed end on a hard surface or by dropping it down a long glass tube.[12]
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[8][10]
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[8] Begin heating again at a slow, controlled rate of 1-2°C per minute.[9]
Observation and Recording: Record the temperature at which the first liquid droplet appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as this range.[11]
Visualization: Melting Point Determination Workflow
Caption: Protocol for determining the melting point of a solid compound.
Boiling Point: An Indicator of Intermolecular Forces
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gas.[13][14] This property is fundamental for liquid compounds and is dictated by the strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces). Stronger forces require more energy to overcome, resulting in a higher boiling point.[15]
Expert Insight: Relevance in Process Chemistry
While less critical than melting point in early discovery, boiling point becomes vital during process development and scale-up. It informs decisions about purification via distillation and the conditions required for solvent removal. An accurate boiling point, along with the barometric pressure at which it was measured, is a key piece of characterization data for any liquid intermediate or final compound.[16]
Experimental Protocol: Boiling Point Determination (Microscale Capillary Method)
This method is ideal for research settings where sample quantities are limited.[16][17]
Step-by-Step Methodology:
Setup: Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band.
Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the liquid, with the open end down.
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a water bath on a hotplate).[16][17]
Observation (Heating Phase): Heat the bath slowly. As the temperature rises, air trapped in the capillary will escape. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[14][17]
Observation (Cooling Phase): Turn off the heat and allow the bath to cool slowly.
Recording: The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube, its vapor pressure is equal to the atmospheric pressure. The temperature at this instant is the boiling point.[17]
Visualization: Boiling Point Determination Setup
Caption: Diagram of the microscale capillary method for boiling point.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties in drug discovery. A compound must have sufficient solubility in physiological fluids to be absorbed and distributed to its target site.[18] Poor solubility is a primary reason for the failure of promising drug candidates.[19] We distinguish between kinetic and thermodynamic solubility.
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used in early screening.[20]
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated aqueous solution. It is more time-consuming to measure but provides the definitive value for formulation development.[20]
Expert Insight: Designing for Solubility
During lead optimization, chemists constantly balance improving potency with maintaining or enhancing solubility. The introduction of polar functional groups that can act as hydrogen bond donors or acceptors is a common strategy. However, this must be balanced against the potential for increased molecular weight and reduced membrane permeability.
The shake-flask method is the gold standard for determining thermodynamic solubility.[19][21]
Step-by-Step Methodology:
Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to allow the system to reach equilibrium.[19]
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PTFE) is required.
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[22]
Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the thermodynamic solubility.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.
Dissociation Constant (pKa): The Driver of Ionization
The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[23] It is a critical determinant of a drug's behavior in the body, as the pH varies dramatically from the stomach (pH ~1-2) to the intestine (pH ~6-7.5) and blood (pH ~7.4). The ionization state of a molecule significantly impacts its solubility, permeability, and interaction with its biological target.[2][24] Generally, the neutral (un-ionized) form of a drug more readily crosses lipid cell membranes, while the ionized form has higher aqueous solubility.[2][24]
Expert Insight: The pKa-Property Tightrope
For a basic compound (like one containing an amine), a pKa around 7-9 means it will be mostly ionized (protonated) and soluble in the acidic stomach but will have a higher proportion of the neutral, absorbable form in the intestine. Medicinal chemists often tune the pKa of lead compounds to optimize this balance for oral absorption.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[25][26][27]
Step-by-Step Methodology:
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, often a water-cosolvent mixture (e.g., water-methanol) for sparingly soluble compounds.[28]
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
Titration: Add a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic one) in small, precise increments using an automated burette.
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[27]
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[28] For more complex molecules or mixtures, derivative plots (e.g., d(pH)/dV) are used to accurately identify the inflection points.[27]
Visualization: Potentiometric Titration Workflow
Caption: Logical flow for determining pKa via potentiometric titration.
Lipophilicity (LogP): Measuring the Affinity for Fat
Lipophilicity, the "fat-loving" nature of a molecule, is a key factor governing its ability to cross biological membranes.[29] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically octan-1-ol) to its concentration in an aqueous buffer at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).[29]
According to Lipinski's Rule of 5, a LogP value less than 5 is generally preferred for oral drugs to ensure adequate aqueous solubility and avoid non-specific toxicity.[1][4]
Expert Insight: The LogP Conundrum
While high lipophilicity can improve membrane permeability, it often comes at the cost of reduced aqueous solubility, increased metabolic liability, and greater off-target binding. A LogP value between 1 and 3 is often considered a "sweet spot" for many oral drug targets.
Solvent Preparation: Pre-saturate octan-1-ol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together overnight and then separating the layers. This ensures the two phases are in equilibrium.
Sample Preparation: Dissolve the compound in the pre-saturated aqueous buffer to a known concentration.
Partitioning: Mix a known volume of the compound's aqueous solution with an equal volume of pre-saturated octan-1-ol in a sealed vial.
Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
Quantification: Carefully remove a sample from the aqueous layer and determine the compound's concentration using HPLC-UV or a similar analytical technique.
Calculation: The concentration in the octanol phase is determined by subtraction from the initial aqueous concentration. Calculate P and then LogP using the formula above.
Summary Data for Representative C6H9NO2 Isomers
Finding comprehensive, experimentally verified data for specific C6H9NO2 isomers is challenging. The following table presents calculated or limited experimental data for representative structures to illustrate the diversity of properties within this molecular formula. These values should be considered estimates and highlight the necessity of experimental determination.
Compound Name/Structure
Molecular Weight ( g/mol )
Calculated LogP
Calculated pKa (Most Basic)
Notes
Piperidine-2,6-dione
127.14
-0.8
~11.5 (amide N-H)
A cyclic imide structure. Predicted to be highly water-soluble.
3-Amino-2-cyclohexen-1-one
127.14
0.5
~5.5 (amine)
An enaminone. The amine is less basic due to resonance.
N-Allyl-2-cyanoacetamide
127.14
-0.1
~9.4 (amide N-H)
An acyclic derivative with potential for varied synthetic modifications.
Illustrative example (not an isomer). Shows properties of a carboxylic acid.
Note: LogP and pKa values are estimates from chemical database predictions (e.g., PubChem, ChemSpider) and serve for illustrative purposes.
Conclusion
The physicochemical properties of a C6H9NO2 derivative are not merely data points; they are critical indicators that guide the entire drug discovery and development process. From initial "drug-likeness" assessments based on molecular weight and LogP, to ensuring purity via melting point, and optimizing for absorption and distribution through careful tuning of solubility and pKa, these parameters are inextricably linked to the ultimate success of a therapeutic candidate.[18] The robust experimental protocols detailed in this guide represent the foundational work required to build a comprehensive understanding of any new chemical entity. By applying these methods with scientific rigor, researchers can make informed decisions, mitigate risks, and more efficiently navigate the complex path from a promising molecule to a life-changing medicine.
References
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What are the physicochemical properties affecting drug distribution? (2025, May 21). Google.
Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel.
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
Determination of the melting point. (n.d.). Google.
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
[Development of solubility screening methods in drug discovery]. (2002, March 15). PubMed.
Impact of physiochemical properties on pharmacokinetics of protein therapeutics. (2013, December 15). PubMed.
physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO.
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Development of Methods for the Determination of pKa Values. (n.d.). PMC.
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Google.
Impact of physiochemical properties on pharmacokinetics of protein therapeutics. (2025, August 5). Request PDF - ResearchGate.
BDDCS, the Rule of 5 and Drugability. (n.d.). PMC - NIH.
4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss.
Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
Melting point determination. (n.d.). SSERC.
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2-cyano-N-ethyl-ethanamide. (2024, April 9). ChemBK.
Melting Point Determination. (n.d.). chymist.com.
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Advancements in Drug Solubility Testing You Should Know About. (2025, June 30). Raytor.
Video: Boiling Points - Procedure. (2020, March 26). JoVE.
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is a highly versatile, conformationally restricted chiral building block. It is pivotal in the development of carbocyclic nucleoside analogs (such as the HIV reverse transcriptase inhibitor Abacavir) and neuraminidase inhibitors like Peramivir [1, 3]. The rigid cyclopentene framework dictates the precise spatial orientation of the amino and carboxylic acid pharmacophores, which is an absolute requirement for target binding affinity and biological efficacy [2].
The most scalable, atom-economical route to this molecule avoids complex chiral auxiliaries. Instead, it relies on the chemoenzymatic desymmetrization and ring-opening of the bridged bicyclic system, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, universally known as Vince lactam [1].
The synthetic logic is driven by two primary mechanistic forces:
Biocatalytic Desymmetrization: Utilizing a (+)-γ-lactamase enzyme allows for the kinetic resolution of racemic Vince lactam. The enzyme selectively hydrolyzes the (+)-(1S,4R)-lactam, leaving the desired (-)-(1R,4S)-lactam unreacted with >99% enantiomeric excess (ee)[3].
Thermodynamically Driven Ring-Opening: The strain inherent in the norbornene-like bicyclic framework provides the thermodynamic driving force for acidic methanolysis [5]. When the (-)-(1R,4S)-lactam is cleaved, the C1 bridgehead carbon (attached to nitrogen) becomes the C4 position of the cyclopentene ring, and the C4 bridgehead carbon (attached to the carbonyl) becomes the C1 position. This inversion of numbering means the (1R,4S) lactam architecture perfectly translates into the (1S,4R) stereoconfiguration of the resulting amino acid derivative [2, 5].
Chemoenzymatic synthetic workflow for (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid.
Step 1: Suspend 50 g of (±)-Vince lactam in 1.0 L of 100 mM potassium phosphate buffer (pH 7.0).
Step 2: Introduce lyophilized (+)-γ-lactamase (e.g., derived from Microbacterium hydrocarbonoxydans) to the suspension [3].
Step 3: Incubate the reaction at 25°C under gentle orbital shaking (150 rpm) for 12 hours.
Causality & Field Insight: Maintaining the temperature strictly at 25°C is critical. Elevated temperatures risk thermal denaturation of the biocatalyst and can induce spontaneous, non-enantioselective background hydrolysis of the lactam, which would degrade the final optical purity. The pH 7.0 buffer maintains the enzyme's active site histidine/serine residues in their optimal protonation states.
Validation & Quality Control: The protocol is self-validating via real-time Chiral HPLC monitoring. The reaction is terminated exactly when the peak corresponding to the (+)-lactam disappears (conversion ~50%). Extract the aqueous layer with dichloromethane (DCM); the unreacted (-)-Vince lactam partitions into the organic phase, validating successful resolution.
Protocol B: Acidic Methanolysis (Ring-Opening)
Objective: Convert (-)-Vince lactam to (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride.
Step 1: Dissolve 10 g of the isolated (-)-Vince lactam in 100 mL of anhydrous methanol in a rigorously dried three-neck flask equipped with a reflux condenser [4].
Step 2: Bubble dry HCl gas through the solution at room temperature for 2 hours.
Step 3: Elevate the temperature to 45°C and stir for an additional 2 hours [4].
Causality & Field Insight: The use of anhydrous methanol and dry HCl gas is a strict requirement. The presence of water would lead to premature hydrolysis of the ester to the free carboxylic acid, creating a highly polar zwitterion that is notoriously difficult to extract from the reaction matrix. Heating to 45°C provides the necessary kinetic energy to overcome the activation barrier of the C-N bond cleavage, while the release of bicyclic ring strain thermodynamically drives the reaction to completion.
Validation & Quality Control: Monitor the reaction via TLC (DCM:MeOH 9:1, KMnO4 stain). Complete consumption of the lactam spot validates the end of the reaction. Upon concentrating the solvent and triturating the viscous residue with cold diethyl ether, a white precipitate will immediately form. This crystallization serves as a visual, self-validating confirmation of the hydrochloride salt's formation [4].
Protocol C: Saponification to the Zwitterionic Amino Acid
Objective: Hydrolyze the methyl ester to yield the final free amino acid.
Step 1: Dissolve the ester hydrochloride intermediate in a minimal volume of distilled water.
Step 2: Add 2.0 M aqueous NaOH dropwise at 0°C until the pH reaches 12.0. Stir for 3 hours at room temperature.
Step 3: Carefully titrate the solution with 1.0 M HCl until the pH reaches exactly 6.0.
Causality & Field Insight: The initial base-catalyzed addition-elimination cleaves the methyl ester. The subsequent neutralization to pH 6.0 is the most critical step of the entire synthesis. pH 6.0 corresponds to the isoelectric point (pI) of the target molecule. At this pH, the carboxylate is deprotonated and the amine is protonated, forming a net-neutral zwitterion. This drastically minimizes its aqueous solubility, forcing the product to precipitate out of the aqueous matrix.
Validation & Quality Control: The sudden onset of turbidity and rapid crystallization at pH 6.0 provides immediate visual validation of successful zwitterion formation.
Quantitative Data & Analytics
Table 1: Optimization Parameters for Biocatalytic Kinetic Resolution
PMC (NIH).Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam.
Google Patents.CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir.
ResearchGate.γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates.
Application
Protocols for Pd-catalyzed allylic amination of cyclopentene derivatives
Advanced Protocol Guide: Palladium-Catalyzed Asymmetric Allylic Amination of Cyclopentene Derivatives Introduction & Strategic Overview The synthesis of chiral cyclopentenyl amines is a critical transformation in modern...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Protocol Guide: Palladium-Catalyzed Asymmetric Allylic Amination of Cyclopentene Derivatives
Introduction & Strategic Overview
The synthesis of chiral cyclopentenyl amines is a critical transformation in modern drug development, particularly for the construction of carbanucleosides (e.g., abacavir, entecavir) and acyclic nucleoside phosphonates[1]. Palladium-catalyzed asymmetric allylic amination (Pd-AAA) offers a robust, enantioselective method to desymmetrize meso-cyclopentene derivatives or perform dynamic kinetic asymmetric transformations (DYKAT) on racemic mixtures[2]. This guide provides a self-validating protocol for the Pd-AAA of cyclopentene derivatives, focusing on the critical interplay between catalyst, ligand, and nucleophile to ensure high yield and enantiomeric excess (ee).
Mechanistic Causality: The Role of the Catalytic Pocket
The success of the Pd-AAA relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle and the steric environment provided by the chiral ligand.
Precatalyst Activation : The air-stable Pd(II) dimer, [Pd(η3-C3H5)Cl]2, is reduced in situ to the active Pd(0) species. We utilize a 1:3 ratio of Pd to chiral ligand (e.g., Trost's DACH-naphthyl ligand) to ensure complete formation of the active monomeric complex, suppressing background racemic pathways[1].
Ionization and Desymmetrization : The Pd(0) complex undergoes oxidative addition to the meso-cyclopentenyl dibenzoate (or carbonate), ejecting the leaving group to form a cationic π-allyl-Pd(II) intermediate. The chiral environment, defined by the "wall" and "flap" of the DACH ligand, selectively ionizes one of the enantiotopic leaving groups[2].
Outer-Sphere Nucleophilic Attack : The amine nucleophile (e.g., purine, pyrimidine, or benzylamine) attacks the face of the π-allyl system opposite to the palladium atom. This outer-sphere mechanism results in a net retention of configuration (double inversion) relative to the starting material[3].
Catalytic cycle of Pd-catalyzed asymmetric allylic amination.
Optimization Data: Catalyst and Condition Screening
Quantitative analysis of reaction parameters demonstrates that the choice of ligand and nucleophile profoundly impacts the enantiomeric excess (ee) and overall yield. The use of nucleobases has been shown to have a remarkable effect on catalytic turnover[1].
Entry
Substrate
Ligand
Nucleophile
Solvent
Yield (%)
ee (%)
1
meso-1,4-cyclopentenyl-dibenzoate
(S,S)-DACH-naphthyl
6-Chloropurine
CH₂Cl₂
87
96
2
meso-1,4-cyclopentenyl-dibenzoate
(S,S)-DACH-phenyl
Benzylamine
THF
81
92
3
Cyclopentadiene monoepoxide
(R,R)-DACH-naphthyl
Thymine
CH₂Cl₂
85
94
4
Cyclopentenyl acetate
Monophosphoramidite
2-Pyridone
Toluene
78
91
Data synthesized from established Pd-AAA methodologies for cyclopentene derivatives[1][2][4].
Validated Experimental Protocol
This protocol outlines the enantioselective amination of meso-cyclopentenyl derivatives using a Pd-DACH catalyst system[1][5].
Chiral Ligand: (S,S)-DACH-naphthyl or (S,S)-DACH-phenyl
Substrate: meso-1,4-cyclopentenyl-dibenzoate
Nucleophile: 6-Chloropurine or equivalent amine
Solvent: HPLC grade Dichloromethane (CH₂Cl₂), freshly degassed via argon sparging.
Schlenk tube, argon manifold, and magnetic stirrer.
Step-by-Step Methodology
Self-Validation Checkpoint 1: Ensure all glassware is flame-dried under vacuum. Moisture will prematurely quench the active Pd(0) species, leading to diminished yields.
Step 1: Catalyst Pre-formation
In a Schlenk tube under a strict argon atmosphere, introduce [Pd(η3-C3H5)Cl]2 (2 mol%) and the (S,S)-DACH-naphthyl ligand (6 mol%).
Add anhydrous, degassed CH₂Cl₂ to achieve a concentration of 0.02 M.
Stir the resulting mixture at room temperature for 20 minutes.
Causality: This pre-incubation period is critical. The solution must transition to a clear, pale yellow/orange color, confirming the dissociation of the Pd dimer and the formation of the active, ligated monomeric Pd complex[1].
Step 2: Substrate and Nucleophile Addition
4. Add the cyclopentene substrate (1.0 equiv) in one portion.
5. Successively introduce the amine nucleophile (1.1 to 2.0 equiv) and a mild base (e.g., Et₃N or Cs₂CO₃, 1.2 equiv) if the nucleophile requires deprotonation[2].
Causality: The base neutralizes the acidic byproduct generated from the leaving group, preventing the protonation of the nucleophile and suppressing background racemic pathways.
Step 3: Reaction Execution and Monitoring
6. Stir the reaction mixture at room temperature (20–25 °C) for 16 to 18 hours.
Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc). Complete consumption of the starting material validates catalyst turnover. If the reaction stalls, it indicates potential oxygen ingress or solvent contamination.
Step 4: Quench and Purification
7. Dilute the reaction mixture with deionized H₂O (equal volume to the solvent) to quench the reaction.
8. Separate the phases and extract the aqueous layer with CH₂Cl₂ (3 × 15 mL)[1].
9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
10. Purify the crude product via flash column chromatography to afford the pure chiral cyclopentenyl amine[5].
Experimental workflow for Pd-catalyzed asymmetric allylic amination.
Troubleshooting and Field-Proven Insights
Low Enantiomeric Excess (ee) : Often caused by an improper Pd-to-ligand ratio. Ensure a minimum of 1:3 ratio (Pd dimer to ligand) to prevent the existence of unligated, achiral Pd species which catalyze a racemic background reaction.
Poor Yields with Nucleobases : Nucleobases like guanine are highly insoluble in organic solvents. Utilizing derivatives such as 2-amino-6-chloropurine significantly enhances solubility and conversion rates in CH₂Cl₂[2].
Regioselectivity Issues : When using unsymmetrical substrates, the stronger trans effect of phosphorus (in P,N-ligands) compared to nitrogen dictates the site of nucleophilic attack. Adjusting the ligand electronics can steer the regioselectivity toward the desired branched or linear isomer[6].
References
Azzouz, M., et al. "Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates." Organic & Biomolecular Chemistry, 2017.[Link][1][5]
Trost, B. M., et al. "Palladium-Catalyzed Enantioselective Synthesis of Carbanucleosides." Journal of the American Chemical Society, 2000.[Link][2]
Cheng, Q., et al. "Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications." Chemical Reviews, 2021.[Link][3][4]
Zhang, W., et al. "Chiral ligands designed in China." National Science Review, 2017.[Link][6]
Advanced Application Notes & Protocols: Synthesis of Carbocyclic Nucleosides via 4-Aminocyclopent-2-ene-1-carboxylic Acid
Strategic Overview & Mechanistic Causality Carbocyclic nucleosides represent a highly potent class of antiviral and antineoplastic therapeutics. By replacing the labile oxygen atom of the natural furanose ring with a met...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Mechanistic Causality
Carbocyclic nucleosides represent a highly potent class of antiviral and antineoplastic therapeutics. By replacing the labile oxygen atom of the natural furanose ring with a methylene group (
CH2
), these analogs achieve profound metabolic stability, rendering them highly resistant to enzymatic cleavage by cellular phosphorylases and hydrolases[1].
The biological efficacy of these agents—such as the HIV reverse transcriptase inhibitors Abacavir and Carbovir, or the Hepatitis B inhibitor Entecavir—is strictly stereodependent. The antiviral activity resides predominantly in the enantiomers that mimic the natural
(1S,4R)
absolute configuration of the nucleoside sugar moiety[2].
Why 4-aminocyclopent-2-ene-1-carboxylic acid?
The stereocontrolled synthesis of these complex molecules relies fundamentally on 4-aminocyclopent-2-ene-1-carboxylic acid as a chiral synthon[2]. This intermediate is derived from 2-azabicyclo[2.2.1]hept-5-en-3-one, universally known as Vince lactam . The bicyclic rigidity of Vince lactam structurally pre-organizes the molecule, allowing for highly predictable stereocontrol during subsequent functionalization and nucleobase coupling[3].
The Causality of Enzymatic Resolution:
Chemical resolution methods often suffer from low yields and require stoichiometric amounts of chiral auxiliaries (e.g., optically active
α
-alkylbenzylamine)[4]. In contrast, enzymatic kinetic resolution using
γ
-lactamase provides a highly efficient, environmentally benign alternative[5]. For instance,
(+)
γ
-lactamase selectively hydrolyzes
(+)
-Vince lactam into
(+)
-4-aminocyclopent-2-ene-1-carboxylic acid. Because enzymes are highly enantiospecific, the desired
(−)
-Vince lactam remains entirely unreacted and intact, allowing it to be recovered with
>99%
enantiomeric excess (ee)[4]. This unreacted
(−)
-enantiomer is the critical precursor for synthesizing biologically active
(−)
-carbocyclic nucleosides[4].
Synthetic Workflow & Logical Relationships
The following diagram illustrates the causal pathway from racemic starting materials to the final Active Pharmaceutical Ingredient (API), highlighting the phase separation that enables the isolation of the target chiral building block.
Workflow for the synthesis of carbocyclic nucleosides from racemic Vince lactam.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity execution.
Protocol A: Enzymatic Kinetic Resolution of Racemic Vince Lactam
Objective: Isolate enantiopure
(−)
-Vince lactam via selective enzymatic hydrolysis of the
(+)
-enantiomer[3].
Causality & Design: The reaction is buffered at pH 7.5 to maintain the ionization state of the enzyme's catalytic triad. The temperature is strictly capped at 30°C to maximize catalytic turnover while preventing thermal denaturation of the biocatalyst[3].
Step-by-Step Methodology:
Preparation: In a temperature-controlled bioreactor, dissolve racemic Vince lactam in 50 mM potassium phosphate buffer (pH 7.5) to achieve a final concentration of 10 g/L[3].
γ
-lactamase (e.g., from Microbacterium hydrocarbonoxydans) at a concentration of 0.2 g/L[3].
Incubation & Validation: Stir the reaction mixture at 30°C. Monitor the reaction progress via chiral HPLC. Self-Validation: The hydrolysis of the lactam ring generates a primary amine (4-aminocyclopent-2-ene-1-carboxylic acid). If an aliquot is treated with ninhydrin, the color of the reaction system will change to purple, visually confirming enzyme activity[4].
Termination: The reaction is complete when exactly 50% of the starting material is consumed (the theoretical maximum for kinetic resolution). Terminate the reaction by adding an equal volume of cold ethyl acetate[3].
Phase Separation: The unreacted
(−)
-Vince lactam partitions into the organic (ethyl acetate) layer, while the highly polar hydrolyzed
(+)
-amino acid remains in the aqueous layer[3]. Extract the aqueous layer twice more with ethyl acetate.
Recovery: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield enantiopure
(−)
-Vince lactam.
Protocol B: Synthesis of the Key Intermediate (N-Boc-4-amino-cyclopent-2-enol)
Objective: Convert
(−)
-Vince lactam into a protected amino alcohol suitable for nucleobase coupling[3].
Causality & Design: Direct reduction of the carboxylic acid in the presence of the alkene is chemoselectively challenging. By utilizing Sodium borohydride (
NaBH4
) in tandem with Trifluoroacetic acid (TFA), an active reducing species is generated in situ that selectively reduces the carboxylic acid to an alcohol without saturating the critical
C=C
double bond[3].
Step-by-Step Methodology:
Hydrolysis & Protection: Subject the recovered
(−)
-Vince lactam to acid hydrolysis (1M HCl, reflux) to yield
(−)
-4-aminocyclopent-2-ene-1-carboxylic acid. Cool, neutralize, and protect the amine using di-tert-butyl dicarbonate (
Boc2O
) to form N-Boc-
(−)
-4-aminocyclopent-2-ene-1-carboxylic acid.
Reduction: Dissolve the N-Boc acid in a mixture of Dichloromethane (DCM) and Methanol at 0°C. Slowly add
NaBH4
(2.0 equivalents) in portions, maintaining the temperature strictly at 0°C[3].
Activation: Slowly add TFA (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours[3].
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the starting acid (lower
Rf
) and the appearance of the alcohol product (higher
Rf
) validates the completion of the reduction.
Workup: Quench carefully with saturated aqueous
NaHCO3
. Extract with DCM, dry, and concentrate to yield N-Boc-4-amino-cyclopent-2-enol[3].
Protocol C: Nucleobase Assembly via Mitsunobu Coupling
Objective: Couple the cyclopentenol intermediate with a purine base to form the carbocyclic nucleoside framework[5].
Causality & Design: The Mitsunobu reaction is specifically chosen because it proceeds with complete
SN2
inversion of stereochemistry at the hydroxyl-bearing carbon. This inversion is critical to establishing the precise pseudoaxial orientation of the nucleobase required for binding to viral polymerases[5].
Step-by-Step Methodology:
Preparation: Dissolve N-Boc-4-amino-cyclopent-2-enol (1.0 eq), triphenylphosphine (
PPh3
, 1.5 eq), and the desired purine base (e.g., 2-amino-6-chloropurine or an adenine derivative, 1.2 eq) in anhydrous THF under an inert argon atmosphere[5].
Activation: Cool the mixture to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.
Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.
Validation: LC-MS analysis must confirm the total consumption of the starting alcohol and the presence of the target mass
[M+H]+
.
Purification & Deprotection: Purify via flash column chromatography. Treat the isolated intermediate with TFA/DCM to remove the Boc group, followed by appropriate functionalization (e.g., reduction of the 6-chloro group) to yield the final API[3].
Quantitative Data Summary
The table below summarizes the comparative efficiency of different resolution methods for obtaining the chiral 4-aminocyclopent-2-ene-1-carboxylic acid precursor. Enzymatic methods vastly outperform chemical diastereomeric salt resolution in both yield and enantiomeric purity.
WO2009007759A1 - Resolution process
Google Patents[2]
Stereoselective Synthesis of 2′-Fluoro-6′-methylene Carbocyclic Adenosine via Vince Lactam
The Journal of Organic Chemistry - ACS Publications[Link][5]
Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam
ASM Journals[Link][4]
US5371282A - Process for optical resolution of (+)-cis-4-aminocyclopent-2-en-1-carboxylic acid derivative
Google Patents[6]
Application Note: Scalable Diastereomeric Crystallization Protocols for Chiral 4-Aminocyclopent-2-ene-1-carboxylic Acid
Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Crystallization Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid is a highly rigid, chiral γ-amino acid that serves as a critical building block in the synthesis of antiviral purine and pyrimidine carbonucleosides, such as abacavir and carbovir[1]. While enzymatic resolution of its precursor, Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), is widely utilized, classical diastereomeric crystallization offers a highly robust, scalable, and cost-effective alternative for large-scale pharmaceutical manufacturing[2].
This application note details a field-proven, self-validating protocol for the classical resolution of the racemic amino acid via its methyl ester derivative using L-tartaric acid[3].
A common failure point in the direct crystallization of 4-aminocyclopent-2-ene-1-carboxylic acid is its amphoteric nature. In its native state, the molecule exists as a zwitterion, resulting in a high lattice energy and poor solubility in standard crystallization solvents[2]. This prevents efficient salt formation with chiral resolving agents.
The Causality of Derivatization:
To break the zwitterionic network, the carboxylic acid moiety must be temporarily masked. Esterification (e.g., forming racemic methyl 4-aminocyclopent-2-ene-1-carboxylate) frees the primary amine, allowing it to act as a discrete basic center[2]. This enables the efficient formation of a diastereomeric salt pair when reacted with a chiral acid like L-tartaric acid[3]. Alternatively, N-acyl protection can be used if resolving with a chiral base like (+)-α-methylbenzylamine[4].
The Role of Triethylamine (TEA) and Seeding:
When L-tartaric acid is introduced to the racemic ester in methanol, the resulting diastereomeric salts remain highly soluble. The controlled addition of Triethylamine (TEA) acts as a thermodynamic switch. By partially neutralizing the system, TEA shifts the solubility equilibrium, selectively driving the less soluble (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate into supersaturation[3]. Introducing pure seed crystals at this exact phase boundary bypasses spontaneous primary nucleation, ensuring that only the target diastereomer crystallizes, thereby guaranteeing an enantiomeric excess (ee) of >99%[3].
Chemical pathway for the classical resolution of 4-aminocyclopent-2-ene-1-carboxylic acid.
To ensure this protocol acts as a self-validating system, specific analytical checkpoints must be met before proceeding to subsequent steps:
pH Monitoring: During TEA addition, the pH must be continuously monitored. The critical supersaturation point for the (1S,4R)-L-tartrate salt occurs strictly when the apparent pH reaches 1.8–2.0[3].
Chiral HPLC: The isolated L-tartrate salt must demonstrate an ee of ≥ 99.0% via chiral stationary phase HPLC (e.g., using modified cyclodextrin columns) before salt breaking[2].
Polarimetry: The specific rotation
[α]D20
of the isolated (1S,4R) salt must be approximately -40.4° (c=1, H₂O)[3].
Materials and Reagents
(±)-Methyl 4-aminocyclopent-2-ene-1-carboxylate (prepared via acidic methanolysis of racemic Vince lactam)[2]
L-Tartaric Acid (Resolving agent, >99% purity)
Triethylamine (TEA) (Equilibrium modifier)
Methylamine (8M in ethanol) (Salt breaking agent)
Methanol (Crystallization solvent)
Seed crystals of (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate
Detailed Experimental Workflows
Phase 1: Diastereomeric Salt Crystallization
Objective: Isolate the (1S,4R)-enantiomer as an L-tartrate salt from the racemic ester mixture.
Dissolution: In a jacketed reactor, suspend the racemic methyl 4-aminocyclopent-2-ene-1-carboxylate and 1.0 equivalent of L-tartaric acid in methanol. Stir vigorously.
Equilibrium Adjustment: Begin a dropwise addition of Triethylamine (TEA) (approx. 1.0 equivalent total) over 30 to 80 minutes[3].
Critical Control Parameter: Maintain the internal reactor temperature strictly below 40°C to prevent thermal degradation or premature oiling out of the ester[3].
Nucleation Control (Seeding): Monitor the pH. When the solution pH drops to the 1.8–2.0 range, pause the TEA addition and introduce 0.5% w/w of (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate seed crystals[3].
Crystal Growth: Once a cloudy suspension is established, resume the remaining TEA addition. Upon completion, initiate a controlled cooling ramp to 23°C and hold with agitation for 2.5 hours[3].
Isolation: Filter the resulting crystalline suspension. Wash the filter cake thoroughly with cold methanol to remove the highly soluble (1R,4S)-diastereomer trapped in the mother liquor. Dry under vacuum (<50 mbar) at 40°C[3].
Step-by-step crystallization workflow for diastereomeric salt resolution.
Phase 2: Salt Breaking and Free Base Isolation
Objective: Remove the chiral resolving agent to yield the enantiopure free ester.
Suspension: Suspend the isolated (1S,4R)-L-tartrate salt in a minimal volume of methanol.
Base Treatment: Slowly add a solution of methylamine (8M in ethanol) (approx. 2.0 equivalents)[3].
Mechanistic Note: Methylamine acts as a stronger base, displacing the amino ester. The tartaric acid immediately precipitates out of solution as an insoluble di(methylammonium) tartrate salt[3].
Filtration: Stir for 2 hours to ensure complete precipitation. Filter the mixture to remove the di(methylammonium) tartrate byproduct[3].
Concentration: The filtrate now contains the enantiopure (1S,4R)-methyl 4-aminocyclopent-2-ene-1-carboxylate. This can be concentrated and directly subjected to basic hydrolysis to yield the final (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and yield metrics when executing this protocol accurately.
Parameter
(1S,4R)-Methyl Ester L-Tartrate
(1R,4S)-Methyl Ester D-Tartrate
Resolving Agent Used
L-Tartaric Acid
D-Tartaric Acid
Expected Yield
83% – 91%
~83%
Enantiomeric Excess (ee)
≥ 99.0%
≥ 99.0%
Melting Point
174.3 – 174.9 °C
N/A
Specific Rotation
[α]D20
-40.4° (c=1, H₂O)
+40.4° (c=1, H₂O)
Visual Appearance
White crystalline solid
White crystalline solid
Note: The (1R,4S) enantiomer can be recovered from the mother liquor by applying the exact same protocol using D-tartaric acid[3].
References
2.[3] CA2377801A1 - Process for preparing (-)-(1s,4r) n-protected 4-amino-2-cyclopentene-1-carboxylate esters
Source: patents.google.com
URL:
3.[4] US5371282A - Process for optical resolution of (+)-cis-4-aminocyclopent-2-en-1-carboxylic acid derivative
Source: patents.google.com
URL:
4.[1] WO2009007759A1 - Resolution process
Source: patents.google.com
URL:
Introduction: The Strategic Importance of 4-Aminocyclopent-2-ene-1-carboxylic Acid
An in-depth guide to the selective functionalization of the double bond in 4-aminocyclopent-2-ene-1-carboxylic acid, a valuable building block in medicinal chemistry, is presented for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the selective functionalization of the double bond in 4-aminocyclopent-2-ene-1-carboxylic acid, a valuable building block in medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This document provides a technical guide with detailed application notes and protocols for key transformations, emphasizing the rationale behind experimental design and potential challenges.
4-Aminocyclopent-2-ene-1-carboxylic acid is a conformationally restricted γ-aminobutyric acid (GABA) mimetic that has garnered interest for its potential effects on dopaminergic activity.[1] Its rigid cyclopentene scaffold, adorned with a reactive olefin and versatile amino and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of a diverse array of biologically active molecules, including nucleoside analogues and other complex carbocycles.[2][3] The functionalization of the double bond is a key strategy for introducing molecular complexity and exploring the chemical space around this privileged core.
This guide details protocols for several critical double bond transformations: epoxidation, dihydroxylation, aziridination, and the Mizoroki-Heck reaction. While direct literature on the functionalization of this specific molecule is limited, the protocols herein are built upon well-established precedents for structurally related allylic amines and cyclopentene derivatives.
Epoxidation: Crafting the Oxirane
The epoxidation of the double bond in 4-aminocyclopent-2-ene-1-carboxylic acid introduces a versatile oxirane ring, a gateway for further nucleophilic additions. The allylic amine moiety can direct the stereochemical outcome of the epoxidation, and its nucleophilicity requires careful consideration in the choice of oxidant.
Scientific Rationale and Mechanistic Considerations
The presence of the allylic amine group can influence the epoxidation reaction. In its protonated form, the ammonium salt can direct the epoxidation to the syn face of the double bond through hydrogen bonding with the oxidant, such as Oxone.[4] Alternatively, protecting the amine allows for a wider range of epoxidation reagents and can be crucial for achieving high stereoselectivity. For enantioselective epoxidation, chiral catalysts are employed. A notable example is the use of a chiral bisguanidinium (BG) catalyst in an ion pair with a tetraperoxyditungstate anion, which has shown high enantioselectivity in the epoxidation of allylic amines using hydrogen peroxide as a benign oxidant.[5][6][7]
The carboxylic acid group, being electron-withdrawing, can slightly deactivate the double bond towards electrophilic attack. However, its primary influence is expected to be on the solubility and the potential for side reactions if not appropriately protected (e.g., as an ester).
This protocol is adapted from the bisguanidinium-catalyzed epoxidation of allylic amines.[5][6]
Materials:
(1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid methyl ester (Boc-protected and esterified substrate)
Chiral Bisguanidinium (BG) catalyst
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
30% Hydrogen peroxide (H₂O₂)
Dichloromethane (DCM)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the Boc-protected substrate (1.0 mmol) in DCM (10 mL) at 0 °C, add the chiral bisguanidinium catalyst (0.05 mmol, 5 mol%).
In a separate flask, prepare the oxidant solution by dissolving sodium tungstate dihydrate (0.1 mmol) in 30% H₂O₂ (1.1 mmol).
Add the freshly prepared oxidant solution dropwise to the reaction mixture over 10 minutes.
Stir the reaction vigorously at 0 °C and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired epoxide.
Workflow Diagram
Caption: Workflow for the enantioselective epoxidation.
Dihydroxylation: Installing Vicinal Diols
The Sharpless asymmetric dihydroxylation is a powerful and reliable method for converting alkenes into chiral vicinal diols.[8][9] This transformation is highly valuable for synthesizing polyhydroxylated compounds with potential biological activity.
Scientific Rationale and Mechanistic Considerations
The Sharpless dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant (e.g., K₃Fe(CN)₆) and a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD).[8] The choice of ligand determines the facial selectivity of the dihydroxylation. The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, followed by hydrolysis of the resulting osmate ester to give the diol.[8] The allylic amine and carboxylic acid groups should be protected to prevent undesired side reactions and to ensure good solubility in the reaction medium.
Aziridines are valuable synthetic intermediates due to their ring strain, which allows for a variety of ring-opening reactions.[10] The direct aziridination of the double bond provides an efficient route to novel amino acid derivatives.
Scientific Rationale and Mechanistic Considerations
Aziridination can be achieved through various methods, including the transfer of a nitrene group from a suitable precursor.[11][12] Metal catalysts, such as those based on rhodium or copper, are often employed to facilitate this process from sources like sulfonylaminyliodinanes or sulfonyl azides.[13] The stereochemistry of the starting material is typically retained in the aziridination product. The choice of the nitrogen source is critical and will determine the nature of the substituent on the aziridine nitrogen. For a free NH aziridine, a subsequent deprotection step would be necessary.[12]
To a suspension of the protected substrate (1.0 mmol), p-toluenesulfonamide (1.2 mmol), and activated powdered MgSO₄ (200 mg) in dry DCM (10 mL), add Rh₂(OAc)₄ (0.02 mmol, 2 mol%).
Add iodosylbenzene (1.3 mmol) in one portion.
Stir the mixture at room temperature and monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-tosyl aziridine.
Reaction Mechanism Diagram
Caption: Simplified mechanism of Rh-catalyzed aziridination.
Mizoroki-Heck Reaction: Forging C-C Bonds
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide.[2][3] Applying this reaction to our target molecule opens up avenues to a vast array of substituted cyclopentene derivatives.
Scientific Rationale and Mechanistic Considerations
The Mizoroki-Heck reaction typically employs a palladium(0) catalyst. The stereoselectivity of the reaction on cyclic substrates can be highly dependent on the nature of the protecting group on the allylic amine.[2][3][14] For instance, studies on related aminocyclopentenes have shown that bis-protected amines or those with cyclic protecting groups like phthalimide can lead to excellent diastereoselectivity.[2] The reaction proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.
In a Schlenk tube, combine the phthalimide-protected substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).
Evacuate and backfill the tube with argon three times.
Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol) via syringe.
Heat the reaction mixture to 80 °C and stir for 16 hours.
Cool the mixture to room temperature and dilute with ethyl acetate.
Filter through a plug of silica gel, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the arylated cyclopentene.
Conclusion
The functionalization of the double bond in 4-aminocyclopent-2-ene-1-carboxylic acid provides a rich platform for the generation of novel and structurally diverse molecules for drug discovery and chemical biology. The protocols detailed in this guide, derived from robust and well-established chemical literature, offer a starting point for researchers to explore the chemistry of this valuable scaffold. Careful consideration of protecting group strategy and reaction conditions will be paramount in achieving high yields and selectivities.
References
Y.-C. Zhang, et al. (2020). Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions. ACS Catalysis, 10(3), 2134-2140. [Link][5][6][7]
D. Pettersen, et al. (2017). Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. Organic Letters, 19(7), 1602-1605. [Link][2][3][14][15]
D. Pettersen, et al. (2017). Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. PubMed, 19(7), 1602-1605. [Link]
A. Armstrong, et al. (2000). Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone. Chemical Communications, (10), 849-850. [Link][4]
Atkinson, R. S., & Grimshire, M. J. (1986). Aziridination of alkenes using 3-acetoxyaminoquinazolin-4-(3H)ones in the presence of tertiary amines: evidence for an azaimide (N-nitrene) intermediate. Journal of the Chemical Society, Perkin Transactions 1, 1215-1224. [Link][11]
S. G. Lambert, et al. (2021). Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Nature, 594(7863), 398-403. [Link][10]
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. [Link][13]
A. M. del Hoyo, et al. (2023). Iodonitrene-Mediated Nitrogen Transfer to Alkenes for the Direct Synthesis of NH-Aziridines. Journal of the American Chemical Society. [Link][12]
T. J. Donohoe, et al. (2001). Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides Using OsO4/TMEDA. Organic Letters, 3(22), 3495-3498. [Link][16]
M. I. Page, et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2689. [Link][9]
Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. [Link][17]
Solid-phase synthesis applications of cyclic beta-amino acids
An In-Depth Technical Guide to the Solid-Phase Synthesis and Application of Cyclic β-Amino Acid Peptides Introduction: Beyond Nature's Alphabet In the landscape of modern drug discovery and materials science, peptides re...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solid-Phase Synthesis and Application of Cyclic β-Amino Acid Peptides
Introduction: Beyond Nature's Alphabet
In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological activity. However, their therapeutic potential is often hampered by poor metabolic stability and limited conformational definition. The strategic incorporation of non-canonical amino acids, particularly cyclic β-amino acids, into peptide scaffolds has emerged as a transformative approach to overcome these limitations.[1][2][3] β-amino acids, distinguished by the presence of two carbon atoms separating their amino and carboxyl termini, introduce a fundamental change to the peptide backbone.[2] When these β-amino acids are further constrained within a cyclic structure, such as 2-aminocyclopentanecarboxylic acid (ACPC) or 2-aminocyclohexanecarboxylic acid (ACHC), they become powerful tools for inducing stable, predictable secondary structures.[4][5]
These "foldamers," or unnatural polymers with well-defined folding propensities, can mimic natural protein structures like helices and turns with remarkable fidelity, yet are resistant to degradation by proteases.[4][5][6] This inherent stability, coupled with their unique conformational properties, makes peptides containing cyclic β-amino acids exceptional candidates for targeting challenging protein-protein interactions (PPIs) and developing novel therapeutics.[1][7][8]
Solid-Phase Peptide Synthesis (SPPS) provides the ideal platform for constructing these complex molecules. Its iterative nature, simplified purification of intermediates, and amenability to automation have made the synthesis of custom peptides containing diverse modifications a routine and efficient process.[9][] This guide provides a comprehensive overview of the principles, detailed protocols, and diverse applications of SPPS for creating cyclic peptides incorporating these powerful building blocks.
Part 1: The Foundation - Core Principles of Fmoc-Based SPPS
The vast majority of modern solid-phase peptide synthesis relies on the Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.[][11] Its core advantage lies in the use of an orthogonal protection scheme: the temporary Nα-Fmoc group is removed under mild basic conditions (typically with piperidine), while the permanent side-chain protecting groups are acid-labile, remaining intact until the final cleavage step.[12][13] This allows for complex manipulations, including on-resin cyclization, without compromising the integrity of the growing peptide.[12]
The SPPS workflow is a cyclical process, elegantly simple in its conception yet powerful in its execution.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Causality: Why These Components?
The Solid Support (Resin): The choice of resin is dictated by the desired C-terminal functionality. For peptides that will be cyclized head-to-tail or require a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is ideal. Its extreme acid sensitivity allows the fully protected linear peptide to be cleaved while leaving side-chain protecting groups intact.[14][15] For a C-terminal amide, Rink Amide resin is the standard choice.[14]
Solvents: The resin must be fully solvated for reagents to access the reactive sites. Dichloromethane (DCM) is excellent for swelling polystyrene-based resins, while N,N-Dimethylformamide (DMF) is the primary solvent for deprotection and coupling steps due to its polarity and ability to dissolve reagents.[9][15] It is critical to use high-quality, amine-free DMF to prevent premature Fmoc deprotection.[14]
Coupling Reagents: The formation of a peptide bond requires activation of the carboxylic acid of the incoming amino acid. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and minimize the risk of racemization, especially for sensitive residues.[14][16] They are used in conjunction with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine .[14]
Part 2: Protocol for Linear Peptide Assembly
This protocol details the manual synthesis of a linear peptide on a 0.1 mmol scale, incorporating a cyclic β-amino acid.
Protocol 1: Synthesis of a Linear Peptide Incorporating Fmoc-trans-ACHC-OH
Objective: To assemble a linear peptide sequence on a solid support using standard Fmoc-SPPS chemistry.
Resin Preparation and First Amino Acid Loading:
a. Place the 2-CTC resin into the reaction vessel and swell in DCM for 30 minutes.[15]
b. Drain the DCM.
c. Dissolve the first Fmoc-amino acid (0.2 mmol) and DIEA (0.4 mmol) in minimal DCM and add to the resin.
d. Agitate the mixture for 1-2 hours.
e. To "cap" any unreacted chloride sites, add a small amount of methanol and agitate for 15 minutes.
f. Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry briefly under vacuum.
Peptide Elongation Cycle (for each subsequent amino acid):
a. Swelling: Swell the resin in DMF for 15 minutes.
b. Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for 7 minutes.[14]
c. Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
d. Amino Acid Activation and Coupling: In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol), HCTU (0.39 mmol), and DIEA (0.8 mmol) in DMF. Add this activation mixture to the resin immediately.
e. Agitate for 45-90 minutes at room temperature.
f. Monitoring: Take a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
g. Washing: Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x). The resin is now ready for the next cycle.
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2b) and wash (Step 2c). The linear peptide is now ready for on-resin cyclization or cleavage.
Part 3: On-Resin Cyclization Strategies
On-resin cyclization is a highly efficient method for producing cyclic peptides. By anchoring the peptide to the solid support, the reactive ends are spatially isolated, which favors the desired intramolecular reaction over intermolecular oligomerization—a phenomenon known as "pseudo-dilution".[17]
This is one of the most common and robust methods for peptide cyclization. It involves forming an amide bond between the N-terminal amine and the side-chain of an amino acid like Aspartic Acid (Asp), Glutamic Acid (Glu), Lysine (Lys), or Ornithine (Orn). The key to this strategy is the use of an orthogonal protecting group on the side-chain that can be removed without affecting other protecting groups or the resin linkage.
Caption: Workflow for on-resin head-to-side-chain cyclization.
Objective: To cyclize a linear peptide via an amide bond between the N-terminus and a lysine side-chain. This protocol assumes the linear peptide has been synthesized with an Fmoc-Lys(Mtt)-OH residue and the final N-terminal Fmoc group has been removed.
Materials & Reagents:
Reagent/Material
Quantity (for 0.1 mmol scale)
Purpose
Resin-bound linear peptide (N-terminus free)
0.1 mmol
Substrate
1% (v/v) Trifluoroacetic Acid (TFA) in DCM
As needed
Selective Mtt deprotection
HATU
0.3 mmol (3 eq)
Coupling Activator
DIEA
0.6 mmol (6 eq)
Base
DMF, peptide synthesis grade
As needed
Solvent & washing
Methodology:
Selective Side-Chain Deprotection:
a. Swell the resin in DCM.
b. Treat the resin with 1% TFA in DCM (10 x 2-minute washes). This mild acidic condition cleaves the Mtt group while leaving other acid-labile groups (like tBu, Boc, Trt) and the resin linkage intact.
c. Wash the resin thoroughly with DCM (5x) and then DMF (5x) to remove all traces of acid and prepare for coupling.
Intramolecular Cyclization:
a. In a separate vial, dissolve HATU (0.3 mmol) and DIEA (0.6 mmol) in a large volume of DMF (to maintain dilute conditions, ~10-15 mL for 0.1 mmol scale).
b. Add the coupling solution to the resin.
c. Agitate at room temperature for 4-24 hours.[17] The reaction progress can be monitored by taking a small sample of resin, performing a cleavage, and analyzing the product by LC-MS.
d. Once cyclization is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Strategy 2: Head-to-Tail Cyclization
Synthesizing head-to-tail cyclic peptides on-resin presents a unique challenge: the C-terminus is covalently bound to the support.[8] The solution is to anchor the peptide to the resin via a side-chain, leaving both the N- and C-termini free for the cyclization reaction. Amino acids like Asp or Glu are perfect for this, as their side-chain carboxyl group can be used for attachment to a suitable resin (e.g., Rink Amide).
Caption: Workflow for on-resin head-to-tail cyclization via side-chain anchoring.
Part 4: Final Cleavage, Purification, and Analysis
Once the peptide is assembled and cyclized, it must be cleaved from the solid support and all remaining side-chain protecting groups must be removed.
Protocol 3: Global Deprotection and Cleavage from Resin
Objective: To release the final cyclic peptide into solution and remove all protecting groups.
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
Cleavage Reaction:
a. Add the cleavage cocktail to the dry resin in a reaction vessel. The Triisopropylsilane (TIPS) and water act as scavengers to trap reactive carbocations generated during the cleavage of protecting groups, preventing side reactions.[17]
b. Agitate the slurry at room temperature for 2-4 hours.
Peptide Precipitation and Isolation:
a. Filter the resin and collect the filtrate (which contains the peptide) into a centrifuge tube containing cold diethyl ether.
b. A white precipitate of the crude peptide should form.
c. Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether.
d. Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification: The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the desired product from deletion sequences or products of side reactions based on hydrophobicity.
Characterization: The identity and purity of the final cyclic peptide are confirmed by analytical HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Part 5: Applications of Cyclic β-Peptides
The unique structural and chemical properties of peptides containing cyclic β-amino acids give them a wide range of applications, particularly in biomedicine.
Therapeutic Agents: Their conformational rigidity and high stability make them ideal for mimicking bioactive peptide loops to act as receptor agonists or antagonists.[1][2] The cyclic structure protects against enzymatic degradation, significantly increasing their in vivo half-life.[5][8]
Inhibitors of Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which often involve large, flat interfaces that are difficult to target with traditional small molecules ("undruggable" targets).[1] The well-defined helical or turn structures of cyclic β-peptides can mimic the secondary structure of one of the protein partners, allowing them to bind with high affinity and selectivity, disrupting the interaction.[7]
Advanced Foldamers: Oligomers of cyclic β-amino acids are known to form highly stable and predictable secondary structures. For example, oligomers of trans-ACHC robustly form a "14-helix," while trans-ACPC forms a "12-helix".[5][6] This predictability allows for the rational design of complex molecular architectures for applications in catalysis and material science.[5]
Conclusion
The solid-phase synthesis of peptides incorporating cyclic β-amino acids is a powerful and versatile technology. It combines the efficiency and robustness of Fmoc-SPPS with the profound structural advantages conferred by these unique building blocks. By pre-organizing the peptide backbone into stable, predictable conformations, cyclic β-amino acids enable the creation of molecules with enhanced proteolytic resistance, improved target affinity, and the ability to modulate biological processes previously considered intractable. The detailed protocols and strategies outlined herein provide a foundation for researchers, scientists, and drug development professionals to harness the potential of these remarkable peptidomimetics in their pursuit of novel therapeutics and advanced functional materials.
References
Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212. [Link]
Lee, H. S., et al. (2010). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. [Link]
ResearchGate. (n.d.). Synthesis and Conformational Analysis of Cyclic Homooligomers from Pyranoid ε-Sugar Amino Acids. ResearchGate. [Link]
Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(41), 8343-8351. [Link]
Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 837-846. [Link]
Reddy, M. S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris. [Link]
Wang, Z., et al. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]
Creative Biolabs. (2025). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Creative Biolabs Blog. [Link]
Gentile, F., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 526-545. [Link]
CentAUR. (2026). Asymmetric synthesis of cyclic β-amino acids and cyclic amines via sequential diastereoselective conjugate addition and ring closing metathesis. CentAUR. [Link]
The Davies Group. (2002). Catalytic Enantioselective Synthesis of β2-Amino Acids. The Davies Group. [Link]
ResearchGate. (2025). Discovery and applications of naturally occurring cyclic peptides. ResearchGate. [Link]
PubMed. (2014). Synthesis and conformational analysis of cyclic homooligomers from pyranoid ε-sugar amino acids. PubMed. [Link]
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik Blog. [Link]
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]
Dehigaspitiya, D. C., et al. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]
Solubility issues of zwitterionic cyclopentene amino acids in organic solvents
Welcome to the Technical Support Center for Peptidomimetic Synthesis. This guide is designed for researchers and drug development professionals dealing with the notorious solubility challenges of non-natural, sterically...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Peptidomimetic Synthesis. This guide is designed for researchers and drug development professionals dealing with the notorious solubility challenges of non-natural, sterically hindered zwitterions—specifically, cyclopentene amino acids like 1-aminocyclopentane-1-carboxylic acid (ACPC, also known as cycloleucine).
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic causality behind these solubility issues and provide self-validating, field-proven protocols to keep your synthesis workflows moving.
Diagnostic Workflow for Zwitterion Solubilization
Before diving into specific chemical interventions, use the following decision matrix to determine the most thermodynamically favorable path for solubilizing your cyclopentene amino acid based on your experimental constraints.
Logical decision tree for solubilizing zwitterionic amino acids in organic solvents.
Q1: Why does my unprotected ACPC completely crash out of DMF and NMP during Solid-Phase Peptide Synthesis (SPPS)?Causality: Cyclopentene amino acids exist as zwitterions (bearing both an
NH3+
and a
COO−
group) at neutral pH. In the solid state, these dual charges form a highly stable, tightly bound ionic crystal lattice, which is why ACPC has a remarkably high melting point (decomp. ~330 °C)[1][2]. While water has a high enough dielectric constant to solvate these separated charges[3], polar aprotic organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) lack the hydrogen-bond donating capacity required to stabilize the carboxylate anion. Consequently, the energetic penalty of solvation is too high, and the molecules aggregate.
Solution: To force dissolution in DMF, you must disrupt the intermolecular ionic network. The addition of a chaotropic salt, such as Lithium Chloride (LiCl), effectively "salts-in" the amino acid. The
Li+
ions strongly coordinate with the carboxylate, while the
Cl−
ions coordinate with the ammonium group, masking the zwitterion and allowing the DMF to solvate the complex[4][5].
Q2: I need to extract cycloleucine from an aqueous reaction mixture into an organic solvent like Dichloromethane (DCM). How do I prevent it from staying in the aqueous layer?Causality: At neutral pH, cycloleucine is near its isoelectric point (pI ~ 2.62), where it possesses a net charge of zero but maximum zwitterionic character[1]. Because it acts as a strong dipole, it exerts long-range electrostatic forces that strongly favor the aqueous phase over non-polar solvents like DCM[3][6].
Solution: You must suppress the zwitterion by altering the pH. Adjust the aqueous phase to pH < 2.0 (using 2N HCl) to fully protonate the carboxylate, converting the molecule into a mono-cation. Alternatively, adjust to pH > 10.0 to deprotonate the amine. Once uniformly charged, the addition of a bulky, hydrophobic counter-ion (e.g., tetrabutylammonium) can facilitate extraction into the organic phase[7]. However, for routine organic extraction, installing a protecting group (see Protocol A) is the most thermodynamically reliable method.
Q3: How do I successfully perform Fmoc-protection on ACPC if it won't dissolve in the organic reagents?Causality: Fmoc-OSu (the protecting reagent) is insoluble in water, while unprotected ACPC is insoluble in organic solvents. If you attempt the reaction in a single phase, one reagent will always remain unreactive in suspension.
Solution: Utilize a biphasic Schotten-Baumann-type reaction condition. By using a 1:1 mixture of THF/Water or Acetonitrile/Water with a mild base (
NaHCO3
), the reaction occurs at the solvent interface. As the Fmoc group attaches to the amine, the zwitterionic character is destroyed. The resulting Fmoc-ACPC-OH is highly lipophilic and will readily dissolve in the organic layer[1].
Quantitative Data: Solubility Profiles
The following table summarizes the solubility behavior of ACPC to help you select the correct solvent system for your specific workflow phase.
Solvent System
Condition / Additive
Estimated Solubility
Mechanistic Rationale
Water
Neutral pH (~7.0)
High (~50 mg/mL)
High dielectric constant heavily stabilizes the zwitterionic dipole[2].
Dichloromethane (DCM)
Neat
Insoluble
Low dielectric constant cannot overcome the ionic lattice energy.
DMF / NMP
Neat
Very Low (< 1 mg/mL)
Insufficient hydrogen-bond donation to solvate the carboxylate anion.
DMF
0.8 M LiCl
Moderate to High
Lithium and chloride ions mask the zwitterionic charges, enabling solvation[4].
Water / n-Butanol
pH < 2.0 (HCl)
Partitioned to Organic
Protonation of the carboxylate neutralizes the zwitterion, increasing lipophilicity[3].
Step-by-Step Methodologies
Protocol A: Biphasic Fmoc-Protection and Organic Extraction of ACPC
Use this protocol to mask the zwitterion and render the amino acid soluble in standard SPPS solvents (DCM/DMF).
Preparation: In a round-bottom flask, suspend 1.0 eq of 1-aminocyclopentane-1-carboxylic acid (ACPC) and 2.5 eq of Sodium Bicarbonate (
NaHCO3
) in a 1:1 mixture of Acetonitrile/Water (approx. 10 mL per gram of amino acid)[1].
Reagent Addition: Slowly add 1.2 eq of Fmoc-OSu dissolved in a minimal amount of Acetonitrile.
Reaction: Stir vigorously at room temperature for 12–18 hours. Self-Validation Check: The initial cloudy suspension will gradually become a clear, homogenous solution as the zwitterion is consumed and the lipophilic Fmoc-ACPC is formed.
Solvent Removal: Remove the majority of the Acetonitrile under reduced pressure (rotary evaporation). Do not evaporate to total dryness.
pH Adjustment: Cool the remaining aqueous layer in an ice bath. Slowly add 2N HCl dropwise until the pH reaches 2.0. Self-Validation Check: A dense white precipitate (Fmoc-ACPC-OH) will instantly form as the carboxylate is protonated, rendering it completely insoluble in water.
Extraction: Extract the aqueous mixture 3 times with Dichloromethane (DCM). The Fmoc-protected amino acid will seamlessly partition into the DCM layer.
Purification: Wash the combined DCM extracts with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the organic-soluble building block[1].
Protocol B: Direct Solubilization of Unprotected ACPC for Direct Coupling
Use this protocol if you must couple the unprotected zwitterion directly in an organic solvent without prior derivatization.
Salt Preparation: Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) in dry DMF. Note: LiCl is highly hygroscopic; it must be oven-dried prior to use to prevent introducing water into your coupling reaction.
Solubilization: Add the unprotected ACPC to the LiCl/DMF solution. Sonicate the mixture for 15–30 minutes at 35 °C.
Coupling Activation: Once a clear solution is achieved, add your coupling reagents (e.g., HATU/DIPEA). The chaotropic effect of the LiCl will maintain the amino acid in solution long enough for the acylation to occur[4][5]. Self-Validation Check: If the solution turns cloudy upon the addition of DIPEA, the base has altered the ionic strength. Add a co-solvent (10% DMSO) to restore clarity.
References
Partition Coefficients and Solubilities of α-Amino Acids in Aqueous 1-Butanol Solutions. ACS Publications. Available at: [Link]
Technical Support Center: Optimizing Scale-Up Yield of cis-4-Aminocyclopent-2-ene-1-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of cis-4-aminocyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of cis-4-aminocyclopent-2-ene-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this valuable building block from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance yield, purity, and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing cis-4-aminocyclopent-2-ene-1-carboxylic acid?
A1: The synthesis of this molecule typically begins with readily available materials like cyclopentadiene.[1] A prevalent and scalable approach involves the hydrolysis of a bicyclic lactam, specifically (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, which is itself derived from a Diels-Alder reaction.[1][2] This lactam intermediate provides the necessary cis-stereochemistry of the amino and carboxyl precursor groups. The process generally involves acidic or basic hydrolysis to open the lactam ring, followed by isolation of the target amino acid.[2] Subsequent chiral resolution is then required to separate the desired enantiomer, for instance, (1S, 4R) or (1R, 4S).[2]
Q2: Why does the yield often decrease when scaling up the synthesis from grams to kilograms?
A2: A drop in yield during scale-up is a common challenge in chemical synthesis and can be attributed to several factors that are less pronounced at the lab scale.[3] Key issues include:
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, making it difficult to manage heat from exothermic reactions or to supply heat for endothermic steps.[3] This can lead to localized "hot spots" that promote side reactions and decomposition.[3]
Poor Mixing: Achieving homogeneous mixing in large volumes is challenging.[3] Inadequate agitation can result in localized high concentrations of reagents, fostering the formation of byproducts like dimers or oligomers.[3]
Phase Change and Mass Transfer Limitations: In multi-phase reactions or during work-up and extraction, mass transfer between phases can become the rate-limiting step, leading to incomplete reactions or inefficient separations.
Q3: How can I reliably confirm the cis-stereochemistry of the final product?
A3: Confirmation of the cis-stereochemistry is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR is used to analyze the coupling constants (J-values) between the protons on the cyclopentene ring. The relative orientation of the amino and carboxylic acid groups influences the spatial relationship of the ring protons, resulting in characteristic coupling patterns that can distinguish the cis from the trans isomer. For unambiguous structural elucidation, 2D NMR techniques like NOESY can be employed to show through-space correlations between protons that are close to each other in the cis configuration.
Q4: What are the critical process parameters (CPPs) to monitor during the scale-up of the lactam hydrolysis step?
A4: The hydrolysis of the bicyclic lactam is a pivotal step where yield and purity can be compromised. The most critical parameters to control are:
Temperature: Overheating can lead to decomposition and potential epimerization at the stereocenters, compromising the desired cis configuration.
Reaction Time: Insufficient reaction time results in incomplete conversion, complicating purification. Conversely, excessively long reaction times can increase the formation of degradation byproducts. In-process monitoring via HPLC or TLC is crucial to determine the optimal endpoint.
pH Control: During work-up and isolation, the pH must be carefully adjusted. The zwitterionic nature of the amino acid means its solubility is highly pH-dependent.[4] Precise pH control is essential for maximizing precipitation at the isoelectric point and minimizing losses to the aqueous phase.[4]
Troubleshooting Guide: Common Issues in Scale-Up
This guide addresses specific issues that may arise during the scale-up synthesis of cis-4-aminocyclopent-2-ene-1-carboxylic acid.
Issue 1: Significant Decrease in Yield After Scale-Up
Question: My gram-scale synthesis consistently provides a 75% yield, but on a kilogram scale, the yield has dropped to below 50%. What are the likely causes?
Possible Cause
Suggested Solution & Scientific Rationale
Inefficient Heat Transfer
Solution: Improve reactor heat management. For exothermic steps, use a reactor with a higher heat transfer coefficient, implement jacket cooling with a suitable fluid, and consider a slower, controlled addition of reagents to manage the rate of heat generation. This prevents thermal excursions that can degrade the product or intermediates.[3]
Poor Mixing
Solution: Optimize the reactor's agitation system. Use baffles to increase turbulence and prevent vortexing.[3] Select an impeller type (e.g., pitched-blade turbine) suitable for the viscosity and volume of the reaction mixture. This ensures uniform temperature and reagent concentration, minimizing the formation of byproducts from localized "hot spots".[3]
Incomplete Reaction
Solution: Implement in-process controls (IPCs). Regularly sample the reaction mixture and analyze by HPLC or TLC to track the disappearance of starting material and the formation of the product. Reaction endpoints can differ at scale due to the factors above. Do not rely solely on the time established at the lab scale.
Issue 2: High Levels of Impurities in the Crude Product
Question: On a larger scale, I am observing several significant impurities that were minor at the bench scale. How can I identify and mitigate them?
Possible Cause
Suggested Solution & Scientific Rationale
Intermolecular Side Reactions
Solution: Employ high-dilution principles via controlled addition. Instead of adding reagents all at once, add one reagent slowly to a solution of the other. This keeps the instantaneous concentration of the added reagent low, favoring the desired intramolecular reaction over intermolecular reactions like dimerization or oligomerization, which are often concentration-dependent.[5]
Double Bond Isomerization
Solution: Maintain strict temperature and pH control. The cyclopentene double bond can be susceptible to isomerization under harsh acidic or basic conditions, especially when heated. Ensure that pH adjustments are made at controlled, lower temperatures and that the reaction is not heated for longer than necessary.
Starting Material Quality
Solution: Re-evaluate the purity of your starting materials at scale. The impurity profile of bulk starting materials can differ from smaller batches. A new impurity in a starting material may be unreactive at a small scale but could interfere with the reaction or generate significant byproducts at a larger scale.
Issue 3: Product Loss During Isolation and Purification
Question: I am losing a significant amount of product during the work-up and crystallization steps. How can I improve my recovery?
Possible Cause
Suggested Solution & Scientific Rationale
Suboptimal pH for Precipitation
Solution: Precisely determine and target the isoelectric point (pI). Since the product is an amino acid, it has minimum solubility at its pI.[4] Conduct small-scale experiments to identify the exact pH for maximum precipitation. During scale-up, slowly adjust the pH of the aqueous solution to this predetermined value, allow sufficient time for crystallization, and cool the mixture to further decrease solubility before filtration.
High Polarity & Water Solubility
Solution: If precipitation is inefficient, consider using ion-exchange chromatography. A strong cation exchange resin can be used to capture the amino acid from the aqueous solution. After washing away impurities, the product can be eluted by changing the pH or increasing the salt concentration of the eluent. This method is highly effective for polar, water-soluble compounds like amino acids.
Emulsion Formation During Extraction
Solution: If performing a liquid-liquid extraction, minimize emulsion formation by using a less vigorous mixing method in the reactor. To break emulsions that do form, consider adding a small amount of brine or a different organic solvent to alter the phase densities and interfacial tension.
Experimental Protocols & Visual Workflows
Overall Synthetic Workflow
The following diagram outlines the typical process from the bicyclic lactam intermediate to the purified final product.
Caption: Overall experimental workflow for synthesis and purification.
Troubleshooting Workflow: Low Yield
This decision tree provides a logical path for diagnosing the cause of low yield during scale-up.
Caption: Troubleshooting workflow for addressing decreased reaction yield.
Protocol 1: Scale-Up Hydrolysis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol is a general guideline and must be optimized for specific equipment and batch sizes.
Reactor Setup: Charge a suitably sized glass-lined reactor with a 6M solution of hydrochloric acid. Ensure the reactor is equipped with an overhead stirrer, temperature probe, and a reflux condenser.
Charge Reactant: To the stirred acid solution at room temperature, slowly add the bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, in portions to control any initial exotherm.
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 8-16 hours. Monitor the reaction progress by taking samples periodically and analyzing via HPLC for the disappearance of the starting lactam.
Cooling and Neutralization: Once the reaction is complete, cool the mixture to 0-5 °C using the reactor jacket. Slowly and carefully neutralize the mixture by adding a 50% (w/w) sodium hydroxide solution, maintaining the internal temperature below 20 °C. Adjust the pH to the predetermined isoelectric point (typically around pH 3-4) to initiate precipitation of the racemic amino acid.[6]
Isolation: Stir the resulting slurry at 0-5 °C for at least 2 hours to ensure complete crystallization. Collect the solid product by filtration and wash the filter cake with cold deionized water, followed by a cold solvent like acetone, to remove residual salts and impurities.[6]
Drying: Dry the solid product under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Purification via Isoelectric Point Precipitation
This protocol assumes the crude product is being re-purified.
Dissolution: Dissolve the crude cis-4-aminocyclopent-2-ene-1-carboxylic acid in deionized water by adjusting the pH to ~1-2 with HCl or to ~9-10 with NaOH. Use the minimum amount of acid or base required for complete dissolution.
Treatment (Optional): If the solution is colored, it can be treated with activated carbon and filtered to remove color impurities.
Precipitation: Slowly add either dilute NaOH (if dissolved in acid) or dilute HCl (if dissolved in base) to the stirred solution at room temperature to bring the pH to the isoelectric point. Monitor the pH closely with a calibrated meter.
Crystallization: As the pI is approached, the product will begin to precipitate. Continue stirring the slurry for 1-3 hours at room temperature, then cool to 0-5 °C and stir for an additional 1-2 hours to maximize recovery.
Filtration and Drying: Collect the purified solid by filtration, wash with a small amount of cold water, and dry under vacuum.[7]
References
Perreault, S., et al. (2010). Large Scale Synthesis of Long Peptides.
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for (1s)-Cyclopent-2-ene-1-carboxylic acid.
Bachem. (2023). Innovative Approaches for Large-Scale Peptide Production.
BenchChem. (2025). Scalability challenges in the synthesis of cyclopentane derivatives.
American Chemical Society. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society.
National Institutes of Health. (n.d.). Production of cyclic peptides and proteins in vivo. PMC.
Rhee, H. (2014). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate.
Google Patents. (n.d.). US6495711B2 - Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters.
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
Raj, M., et al. (n.d.). Peptide Cyclization at High Concentration. Thieme Chemistry.
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?
Technical Support Center: Optimization of Reaction Temperature for Enzymatic Kinetic Resolution
Welcome to the Technical Support Center for Enzymatic Kinetic Resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optim...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Enzymatic Kinetic Resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing reaction temperature, a critical parameter for achieving high enantioselectivity and efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in enzymatic kinetic resolution?
Temperature is a double-edged sword in enzyme kinetics. It significantly influences both the reaction rate and the enzyme's stability and enantioselectivity.[1] As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate, a phenomenon described by the Arrhenius equation.[1][2][3] However, there is an optimal temperature beyond which the enzyme's delicate three-dimensional structure begins to unravel, a process called denaturation.[1][4][5] This leads to a rapid loss of activity.[4][5]
Furthermore, temperature can alter the enantioselectivity (E-value) of the reaction. The relationship between temperature and enantioselectivity is governed by the Gibbs-Helmholtz equation, which relates the difference in the free energy of activation (ΔΔG‡) for the two enantiomers to the differential activation enthalpy (ΔΔH‡) and entropy (ΔΔS‡).[6]
Q2: What is the "optimal temperature" and how is it determined?
The optimal temperature is often a compromise between reaction rate, enzyme stability, and enantioselectivity.[7] It is not a fixed value for a given enzyme but depends on the specific substrate and reaction conditions.[8] For many lipases used in kinetic resolutions, this temperature typically falls between 30°C and 50°C.[7]
Determining the optimal temperature requires experimental screening. A common approach is to perform the reaction at a range of temperatures and monitor the conversion and enantiomeric excess (ee) over time.[7][9]
Q3: How does temperature affect enantioselectivity (E-value)?
The effect of temperature on enantioselectivity is complex and can vary between different enzyme-substrate systems. Generally, lowering the reaction temperature often leads to an increase in enantioselectivity.[7][10][11] This is because the differential activation energy (ΔΔH‡) between the two enantiomers becomes more dominant at lower temperatures, enhancing the discrimination between them.[6]
However, this is not a universal rule. In some cases, increasing the temperature can lead to higher enantioselectivity, particularly if the differential activation entropy (ΔΔS‡) term is significant and favorable.[6][12] An "inversion temperature" can sometimes be observed, where the enantioselectivity is at a minimum and increases as the temperature moves in either direction.[12]
Q4: What is the relationship between enzyme stability and temperature?
Enzyme stability is intrinsically linked to its three-dimensional structure, which is maintained by a network of non-covalent interactions.[4][13] As temperature increases, molecular vibrations can disrupt these weak interactions, causing the enzyme to unfold or denature.[1][4][5] This process is often irreversible and leads to a permanent loss of catalytic activity.[4][5]
Enzymes from thermophilic organisms, which thrive in high-temperature environments, have evolved to be more rigid and thermostable.[14] Conversely, enzymes from psychrophilic (cold-adapted) organisms are more flexible and heat-labile.[14]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
Possible Cause
Troubleshooting Steps & Scientific Rationale
Reaction Temperature is Too High
Action: Lower the reaction temperature.[7][11] Conduct a temperature screening study (e.g., from 10°C to 50°C in 10°C increments) to find the optimal balance. Rationale: Lowering the temperature can increase the energy difference between the diastereomeric transition states for the two enantiomers, leading to better discrimination and higher enantioselectivity.[11]
Suboptimal Enzyme Choice
Action: Screen different enzymes (e.g., various lipases, proteases, or reductases). Rationale: The active site architecture of an enzyme is a primary determinant of its enantioselectivity for a given substrate.[7][15] A different enzyme may offer a better steric and electronic match.
Reaction Progress Past 50% Conversion
Action: Monitor the reaction closely and aim to stop it at or near 50% conversion. Rationale: In a kinetic resolution, the enantiomeric excess of the unreacted substrate is highest at 50% conversion.[7] Pushing the reaction beyond this point will decrease the ee of the remaining substrate.
Problem 2: Low Conversion Rate
Possible Cause
Troubleshooting Steps & Scientific Rationale
Suboptimal Reaction Temperature
Action: Ensure the reaction is running at the optimal temperature for your specific enzyme.[7] If enantioselectivity is not a major concern, cautiously increasing the temperature might boost the rate. Rationale: Reaction rates generally increase with temperature until the point of enzyme denaturation.[1][2][3]
Enzyme Inactivation
Action: Check for potential causes of inactivation, such as extreme pH or byproduct inhibition.[7] For instance, if using vinyl acetate as an acyl donor, the byproduct acetic acid can lower the pH and inactivate the enzyme. Consider using a buffered system.[7] Rationale: Enzymes have an optimal pH range for activity. Deviations from this range can lead to denaturation and loss of function.
Poor Substrate Solubility
Action: Consider using a co-solvent to improve substrate solubility.[11] However, choose the co-solvent carefully to avoid denaturing the enzyme.[11] Rationale: For an enzymatic reaction to occur, the substrate must be available to the enzyme's active site. Poor solubility can be a rate-limiting factor.
Experimental Protocols & Data Presentation
Protocol 1: Temperature Scouting for Optimal Enantioselectivity
This protocol provides a general framework for determining the optimal reaction temperature for an enzymatic kinetic resolution.
Materials:
Enzyme (e.g., immobilized lipase)
Racemic substrate
Appropriate solvent and other reagents (e.g., acyl donor)
Temperature-controlled reaction vessels (e.g., shaker, water bath)
Analytical equipment for monitoring conversion and ee (e.g., chiral GC or HPLC)
Procedure:
Set up a series of identical reactions in separate vessels.
Equilibrate each vessel to a different temperature (e.g., 20°C, 30°C, 40°C, 50°C).
Initiate the reactions by adding the enzyme.
Take aliquots from each reaction at regular time intervals.
Quench the reaction in the aliquots immediately (e.g., by filtering out the enzyme or adding a denaturant).
Analyze the aliquots by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
Plot the ee versus conversion for each temperature.
Determine the E-value for each temperature. The optimal temperature will be the one that provides the best balance of a high E-value and a reasonable reaction rate.
Data Interpretation: The Trade-off between Rate and Selectivity
The results from a temperature scouting experiment can be summarized in a table to clearly visualize the trade-offs.
Temperature (°C)
Initial Rate (mM/h)
Enantioselectivity (E)
Time to 50% Conversion (h)
20
5
150
10
30
12
95
4.2
40
25
40
2
50
18 (denaturation observed)
25
> 5
This hypothetical data illustrates a common trend where enantioselectivity decreases as temperature and reaction rate increase.[6][7] At 50°C, the enzyme begins to denature, leading to a decrease in the overall rate.[2]
Visualizing Key Concepts
The Temperature-Activity Profile
Caption: The relationship between temperature and enzyme activity.
Workflow for Temperature Optimization
Caption: A systematic workflow for optimizing reaction temperature.
References
Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. (2024). DergiPark. [Link]
Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. (2000). Chemical Communications (RSC Publishing). [Link]
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). PMC. [Link]
The influence of temperature on enzyme selectivity in organic media. Lund University. [Link]
How Temperature Affects Enzyme Activity: Denaturation vs. Optimization. (2025). Patsnap Synapse. [Link]
The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. (2022). ResearchGate. [Link]
A new method to determine optimum temperature and activation energies for enzymatic reactions. (2016). PMC. [Link]
A new method to determine optimum temperature and activation energies for enzymatic reactions. (2016). ResearchGate. [Link]
Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. [Link]
iGEM Stockholm 2018: Protocol Effect of pH and temperature on enzymatic activity. iGEM. [Link]
Enzymatic Kinetic Resolution by Addition of Oxygen. (2020). PMC. [Link]
Resolution and characterization of chemical steps in enzyme catalytic sequences by using low temperature and time-resolved, full-spectrum EPR spectroscopy in fluid cryosolvent and frozen solution systems. PMC. [Link]
Enzymes' Effect on Activation Energy and Free Energy. AK Lectures. [Link]
Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology. (2020). ACS Catalysis. [Link]
19.6: Free Energy and Temperature. (2026). Chemistry LibreTexts. [Link]
kinetic analysis of high resolution TGA variable heating rate data, TA-061. TA Instruments. [Link]
Enzymatic Kinetic Issues and Controversies Surrounding Gibbs Free Energy of Activation and Arrhenius Activation Energy. (2020). SciSpace. [Link]
Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. (2025). ResearchGate. [Link]
A Senior Application Scientist's Guide to Differentiating Cis and Trans Isomers of 4-Aminocyclopent-2-ene-1-carboxylic Acid using ¹H NMR
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step that dictates biological activity, ef...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step that dictates biological activity, efficacy, and safety.[1][2] Geometric isomers, such as the cis and trans forms of 4-aminocyclopent-2-ene-1-carboxylic acid, can exhibit vastly different pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for making these unambiguous stereochemical assignments.[3]
This guide provides an in-depth comparison of the ¹H NMR spectral features that differentiate these two isomers. We will move beyond a simple recitation of data to explain the underlying physical principles—namely, through-bond J-coupling and through-space Nuclear Overhauser Effect (NOE)—that allow for confident structural elucidation.
The Theoretical Framework: J-Coupling and the Nuclear Overhauser Effect
The key to distinguishing cis and trans isomers via NMR lies in how the spatial arrangement of atoms affects the magnetic environment of the protons.[1]
Vicinal Coupling Constants (³JHH) and the Karplus Relationship
The interaction between the spins of protons on adjacent carbons, known as vicinal coupling, is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation, which predicts that the magnitude of the coupling constant (³J) will be maximal at dihedral angles of 0° and 180° and minimal at 90°.[4][5]
In the context of a five-membered cyclopentene ring, the system is not rigid and exists in various envelope and twist conformations.[6][7] Despite this flexibility, a clear distinction in the average dihedral angle between substituents at the 1 and 4 positions exists for the cis and trans isomers.
Cis Isomer: The C1-H and C4-H bonds are on the same face of the ring, resulting in a smaller average dihedral angle. This geometry leads to a larger vicinal coupling constant, ³J(H1,H4).
Trans Isomer: The C1-H and C4-H bonds are on opposite faces of the ring, leading to a larger average dihedral angle (approaching 120° in some conformations). This results in a smaller vicinal coupling constant.[8]
While chemical shifts are also influenced by the magnetic environment, the magnitude of the vicinal coupling constant often provides the most direct and reliable initial evidence for stereochemical assignment.[2][3]
The Nuclear Overhauser Effect (NOE): An Unambiguous Spatial Probe
The NOE is a through-space phenomenon that results from the transfer of nuclear spin polarization between protons that are close in space (<5 Å), regardless of whether they are connected through bonds.[9][10] This makes it an exceptionally powerful tool for confirming stereochemistry.[11]
Cis Isomer: Protons H1 and H4 are located on the same face of the ring, in close spatial proximity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a distinct correlation (cross-peak) between these two protons.
Trans Isomer: Protons H1 and H4 are on opposite faces of the ring and are too far apart for a significant NOE to occur. The NOESY spectrum will be devoid of a cross-peak between H1 and H4.
Experimental Design and Data Interpretation
A robust protocol for isomer differentiation involves a two-pronged approach: initial assessment using 1D ¹H NMR to analyze coupling constants, followed by definitive confirmation using 2D NOESY.
Workflow for Stereochemical Assignment
Caption: Experimental workflow for isomer differentiation.
Detailed Experimental Protocol
Sample Preparation:
Accurately weigh 5-10 mg of the synthesized 4-aminocyclopent-2-ene-1-carboxylic acid isomer.
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will exchange with the amine and carboxylic acid protons, simplifying the spectrum.
Ensure the solution is homogeneous by gentle vortexing.
1D ¹H NMR Data Acquisition:
Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Standard acquisition parameters should be used (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).
Process the data with a line broadening of 0.3 Hz to improve resolution for accurate coupling constant measurement.
2D NOESY Data Acquisition:
Use a standard noesygpph pulse sequence.
Set the mixing time (d8) to a value appropriate for a small molecule, typically in the range of 300-800 ms. A mixing time of 500 ms is a good starting point.
Acquire a sufficient number of scans (e.g., 8-16) and increments in the indirect dimension (e.g., 256-512) to achieve good signal-to-noise.
Process the 2D data using a squared sine-bell window function in both dimensions.
Comparative Data Analysis: A Hypothetical Case Study
Below is a table of predicted ¹H NMR data for the cis and trans isomers based on established principles of chemical shifts and coupling constants.[4][12] The protons are numbered as shown in the diagram below.
Caption: Structures of cis and trans isomers.
Table 1: Predicted ¹H NMR Data for Cis and Trans Isomers
Analysis of Coupling Constants: The most striking difference is the predicted coupling constant between H1 and H4. A measured value of ~8.5 Hz would strongly indicate the cis isomer, while a value of ~3.0 Hz would point towards the trans isomer.[3][4] This single measurement allows for the formation of a strong, evidence-based hypothesis.
NOESY Confirmation: The 2D NOESY spectrum provides the definitive proof. For the cis isomer, a cross-peak correlating the signals of H1 (~3.4 ppm) and H4 (~4.1 ppm) will be observed. For the trans isomer, this crucial cross-peak will be absent.
Caption: Key NMR observables for each isomer.
Conclusion
The unambiguous assignment of cis and trans isomers of 4-aminocyclopent-2-ene-1-carboxylic acid is readily achievable through a systematic application of ¹H NMR spectroscopy. While the vicinal coupling constant, ³J(H1,H4), provides a strong initial indicator of the relative stereochemistry, its interpretation should always be validated by the presence or absence of a through-space Nuclear Overhauser Effect. This dual approach, grounded in the fundamental principles of J-coupling and NOE, constitutes a self-validating system that ensures the highest degree of confidence in structural assignment, a necessity for modern chemical and pharmaceutical research.
References
Anny-Catrin, D., & Pretsch, E. (2015). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Magnetic Resonance in Chemistry. Available at: [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. Available at: [Link]
Reich, H. J. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin-Madison. Available at: [Link]
Wikipedia. (n.d.). Nuclear Overhauser effect. Available at: [Link]
Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Available at: [Link]
University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]
ResearchGate. (n.d.). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). Available at: [Link]
Brown, W. P. (2025). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Doc Brown's Chemistry. Available at: [Link]
Wu, A., et al. (2002). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 657-671. Available at: [Link]
Cremer, D., & Pople, J. A. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 657-671. Available at: [Link]
Pharmaffiliates. (n.d.). (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride. Available at: [Link]
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available at: [Link]
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]
ACS Publications. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A. Available at: [Link]
University of Cambridge. (n.d.). Chemical shifts. Available at: [Link]
OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Available at: [Link]
Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]
YouTube. (2024). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. Available at: [Link]
PubChem. (n.d.). (1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid. Available at: [Link]
PubChem. (n.d.). 4-Aminocyclopent-2-ene-1-carboxylic acid. Available at: [Link]
Advanced IR Spectroscopy for Cyclic Amino Acids: A Comparative Guide to ATR-FTIR vs. Transmission FTIR
Introduction Cyclic amino acids—proline, histidine, and tryptophan—present unique spectroscopic challenges due to their complex ring structures and varying protonation states. Accurately characterizing their vibrational...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Cyclic amino acids—proline, histidine, and tryptophan—present unique spectroscopic challenges due to their complex ring structures and varying protonation states. Accurately characterizing their vibrational modes is critical for understanding protein secondary structure, active-site dynamics, and cation-
π
interactions. When selecting an analytical approach, researchers must choose between two primary Fourier Transform Infrared (FTIR) spectroscopy modalities: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr pellet).
This guide objectively compares these two techniques, detailing the underlying physics that dictate their performance, and provides validated experimental protocols for isolating the characteristic IR bands of cyclic amino acids.
The Analytical Alternatives: ATR-FTIR vs. Transmission FTIR
Transmission FTIR (The KBr Pellet Method)
Historically the gold standard, transmission FTIR relies on passing an infrared beam directly through a sample dispersed in an infrared-transparent matrix, typically potassium bromide (KBr).
The Causality of Performance: Because the entire IR beam passes through the same physical thickness of the sample, transmission spectra adhere strictly to the Beer-Lambert law, yielding high-quality spectra without optical distortion 1[1]. However, cyclic amino acids are zwitterionic. The high pressure required to form a KBr pellet can induce polymorphic phase changes or facilitate ion exchange with the KBr matrix. Furthermore, KBr is highly hygroscopic; absorbed water will produce a broad O-H stretching band near 3400 cm⁻¹, which can obscure the critical N-H stretching regions of histidine and tryptophan.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR has rapidly become the preferred method for biomolecular analysis due to its non-destructive nature and minimal sample preparation requirements 2[2].
The Causality of Performance: ATR relies on an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., diamond). The depth of penetration (
dp
) of this evanescent wave is directly proportional to the wavelength of the incident light3[3]. Consequently, IR absorbance bands at longer wavelengths (lower wavenumbers) will exhibit artificially higher intensities compared to shorter wavelengths[3]. To compare ATR data against legacy transmission libraries, a mathematical ATR correction algorithm must be applied to normalize these relative band intensities[3].
Comparative workflow of ATR-FTIR versus Transmission FTIR for amino acid analysis.
Self-Validating Experimental Protocols
To ensure high-fidelity spectral data, the following protocols incorporate built-in validation checkpoints to prevent the propagation of sampling errors.
Protocol 1: Transmission FTIR (KBr Pellet)
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours. Causality: Eliminates interstitial water that would otherwise mask the 3500–3200 cm⁻¹ region.
Sample Milling: Gently grind 1–2 mg of the cyclic amino acid with 100 mg of the dried KBr in an agate mortar.
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 5 minutes.
System Validation (Critical): Run a background scan of a blank KBr pellet. The baseline transmission between 4000 cm⁻¹ and 3800 cm⁻¹ must exceed 90%. If transmission is lower, the pellet is scattering light due to improper grinding or moisture, and the sample must be discarded and remade.
Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution for 64 co-added scans.
Protocol 2: ATR-FTIR (Diamond Crystal)
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
System Validation (Critical): Collect a background single-beam spectrum. The energy profile must display the characteristic diamond phonon absorption bands (around 2000–2300 cm⁻¹) with absolute zero residual organic peaks in the fingerprint region.
Sample Application: Place 2–5 mg of the raw amino acid powder directly onto the center of the crystal.
Compression: Apply the pressure anvil until the force gauge indicates optimal contact. Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample[3]. Insufficient pressure leaves an air gap, drastically reducing the signal-to-noise ratio.
Acquisition & Post-Processing: Scan at 4 cm⁻¹ resolution. Immediately apply an ATR correction algorithm via the spectrometer's software to compensate for the wavelength-dependent penetration depth[3].
Characteristic IR Bands of Cyclic Amino Acids
The unique ring structures of proline (pyrrolidine), histidine (imidazole), and tryptophan (indole) yield highly specific vibrational signatures. For instance, the amide I vibrational mode of histidine is highly sensitive to its side-chain conformation and protonation state, allowing FTIR to distinguish between its
τ
and
π
tautomers 4[4]. Similarly, the protonation of the imidazole ring at low pH generates a distinct N-deuterated imidazolium band near 1407 cm⁻¹ 5[5].
Table 1: Quantitative Spectral Assignments for Cyclic Amino Acids
Amino Acid
Functional Group / Vibrational Mode
Wavenumber (cm⁻¹)
Structural Causality & Sensitivity
Proline
Pyrrolidine Ring (H-C-H Scissoring)
~1450
Highly sensitive to the puckering conformation of the rigid pyrrolidine ring.
Histidine
Amide I (
τ
tautomer)
~1630
Shifts based on the tautomeric state of the neutral imidazole ring[4].
Histidine
Amide I (
π
tautomer, hydrated)
~1644
Indicates specific water coordination to the
π
nitrogen of the imidazole ring[4].
Histidine
Imidazolium Ring (N-deuterated)
~1407 - 1410
Appears exclusively when the imidazole ring is protonated (cationic) at low pH[5].
Tryptophan
Indole Ring (W16 band)
~1010
Intensity is modulated by tertiary cation-
π
interactions (e.g., with protonated histidine)[5].
Conclusion & Recommendations
For the routine characterization of cyclic amino acids, ATR-FTIR is the superior analytical alternative. Its ability to analyze pure, unmodified powders eliminates the risk of pressure-induced polymorphism and hydration artifacts inherent to KBr pelleting[2]. However, researchers must rigorously apply ATR correction algorithms to prevent the misinterpretation of peak intensities at lower wavenumbers[3]. Transmission FTIR should be reserved for scenarios where absolute adherence to legacy spectral libraries is required and the sample can be proven stable under high-pressure matrix dispersion.
Personal protective equipment for handling 4-aminocyclopent-2-ene-1-carboxylic Acid
An Advanced Operational Guide: PPE and Safe Handling of 4-Aminocyclopent-2-ene-1-carboxylic Acid As a Senior Application Scientist specializing in the scale-up of pharmaceutical intermediates, I frequently consult on the...
Author: BenchChem Technical Support Team. Date: March 2026
An Advanced Operational Guide: PPE and Safe Handling of 4-Aminocyclopent-2-ene-1-carboxylic Acid
As a Senior Application Scientist specializing in the scale-up of pharmaceutical intermediates, I frequently consult on the operational safety of chiral synthons. 4-Aminocyclopent-2-ene-1-carboxylic acid—often derived via the enzymatic or chemical ring-opening of Vince lactam—is a highly rigid, unsaturated cyclic amino acid[1]. It is a critical building block in the synthesis of the FDA-approved neuraminidase inhibitor peramivir and various neurological therapeutics targeting γ-aminobutyric acid (GABA) pathways[1][2].
While its stereochemical configuration is invaluable for drug design, its physical properties pose significant logistical and safety challenges. The compound is typically handled as a fine, electrostatically charged powder (often as a hydrochloride salt or Boc-protected derivative). This guide provides a self-validating, causally-driven protocol for personal protective equipment (PPE) selection, handling, and disposal.
Toxicological Profile and Causality
To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. 4-Aminocyclopent-2-ene-1-carboxylic acid is classified under the Globally Harmonized System (GHS) as an acute toxin (Category 4) and a severe irritant[3].
Causality of Irritation: The molecule features both a reactive primary amine and a carboxylic acid on a strained cyclopentene ring. When this aerosolized dust contacts the moist, aqueous environment of the respiratory tract or ocular mucosa, it induces rapid, localized pH shifts and osmotic stress, leading to severe tissue irritation (H319, H335)[3].
Systemic Risk: Because it functions as a structural mimetic of GABA, accidental systemic absorption (via ingestion, inhalation, or dermal penetration) carries the theoretical risk of interfering with endogenous amino acid metabolism and dopaminergic activity[2].
Table 1: Quantitative Hazard Data & GHS Classification
Property / Hazard
Value / Category
Mechanistic Implication
Molecular Weight
127.14 g/mol
Small molecular size allows rapid permeation across mucosal membranes upon dissolution.
Zwitterionic/acidic nature causes localized osmotic and pH stress on moist tissues.
| STOT-SE | Category 3 (H335)[3] | Inhalation of the fine dust directly inflames the respiratory epithelium. |
Personal Protective Equipment (PPE) Matrix
Because the primary risk vector is the aerosolization of electrostatically charged dust, standard laboratory attire is insufficient. A layered PPE approach is mandatory to mitigate both dermal absorption and inhalation.
Table 2: Required PPE and Causal Justification
Equipment Type
Specification
Causal Justification
Hand Protection
Double-layered Nitrile (≥5 mil)
Nitrile resists polar organic penetration. Double gloving allows immediate shedding if the highly adherent powder contaminates the outer layer, preventing cross-contamination.
Eye Protection
Unvented Chemical Splash Goggles
Standard safety glasses have gaps; unvented goggles prevent airborne, electrostatically-charged dust from bypassing lenses and reaching the ocular mucosa.
Respiratory
N95 or P100 Particulate Respirator
Required if handled outside a closed system (e.g., glove box). Filters out the respirable fraction of the crystalline dust, which is the primary exposure route given the low vapor pressure.
| Body Protection | Flame-Retardant, Anti-Static Lab Coat | Prevents the accumulation of triboelectric charges on the operator's body that could cause the powder to "jump" and aerosolize during spatulation. |
Step-by-Step Operational Protocol: Safe Dispensing and Reaction Setup
This protocol is designed as a self-validating system, meaning each step includes a physical check to verify the success of the safety measure before proceeding to the next high-risk action.
Phase 1: Environmental Validation
Verify Containment: Ensure the fume hood face velocity is maintained at 80–100 feet per minute (fpm).
Self-Validation Check: Use a smoke pencil or a tissue at the sash opening to visually confirm negative pressure and directional airflow before opening the chemical container.
Phase 2: Anti-Static Dispensing (High-Risk Phase)
Neutralize Static: Engage an ionizing bar (static eliminator) near the analytical balance.
Material Selection: Weigh the solid using a grounded stainless-steel spatula into a pre-tared, conductive weighing vessel. Do not use polystyrene weigh boats.
Causality: The fine powder has a high surface area and low moisture content, making it prone to triboelectric charging. Eliminating static prevents the powder from repelling against the vessel and aerosolizing into the operator's breathing zone.
Phase 3: Closed-Transfer and Solubilization
Seal and Transfer: Cap the conductive weighing vessel before moving it from the balance to the reaction flask.
Immediate Solubilization: For downstream peramivir intermediate synthesis (e.g., Boc-protection), immediately dissolve the 4-aminocyclopent-2-ene-1-carboxylic acid in the reaction solvent (e.g., dichloromethane) before adding basic catalysts like NaHCO3 or BOC2O[5].
Self-Validation Check: Once the solid is visibly dissolved in the solvent, the particulate inhalation hazard is effectively neutralized. The risk profile successfully shifts from a particulate hazard to a standard solvent-handling hazard.
Spill Response and Chemical Disposal Plan
A spill of this compound must be managed as a hazardous particulate event. Applying standard liquid spill protocols will exacerbate the danger.
Step 1: Particulate Containment
CRITICAL: Do not sweep or brush the powder. Sweeping imparts kinetic energy and static charge, immediately aerosolizing the hazardous API dust.
Gently cover the spill with absorbent pads lightly dampened with water or a mild buffer. Causality: The moisture binds the dust particles, increasing their mass and preventing them from becoming airborne.
Step 2: Recovery
Wipe inward from the perimeter of the spill toward the center to prevent spreading the contaminant.
Place all contaminated wipes immediately into a hazardous waste bag.
Step 3: Disposal
Segregate the compound, contaminated PPE, and wipes into a sealed container labeled with GHS Acute Toxicity and Irritant pictograms[4].
Dispose of as "Solid Organic Waste" in accordance with local environmental regulations. If the compound was already dissolved in dichloromethane during a spill, it must be segregated into "Halogenated Organic Waste."
Workflow Visualization
Operational workflow for safe handling and spill response of the target cyclic amino acid.